25I-Nbome 3-methoxy isomer (hydrochloride)
Description
Properties
IUPAC Name |
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22INO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHNTZHBZCDGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)I)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566571-63-8 | |
| Record name | 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-IODO-2,5-DIMETHOXYPHENYL)-N-(3-METHOXYBENZYL)ETHAN-1-AMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0M5B3T4P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Positional Isomerism in N-Benzyl Phenethylamines: Characterizing the 5-HT2A Profile of 3-Methoxy-25I-NBOMe
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) concerning the 3-methoxy regioisomer of 25I-NBOMe. It synthesizes crystallographic data, radioligand binding profiles, and behavioral potency metrics to explain the significant loss of affinity observed when transposing the methoxy substituent from the ortho (2) to the meta (3) position.
Executive Summary
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) is a high-affinity, full agonist at the serotonin 5-HT2A receptor.[1] Its potency is derived largely from the specific interaction of its ortho-substituted N-benzyl moiety within the receptor's orthosteric binding pocket.
The 3-methoxy isomer (often designated as 25I-NB3OMe ) represents a positional isomer where the methoxy group on the N-benzyl ring is moved to the meta position. Pharmacological evaluation reveals that this structural modification results in a drastic reduction in binding affinity and in vivo potency (approximately 55-fold reduction in behavioral models) . This guide details the molecular mechanisms driving this loss of activity, providing a self-validating framework for researchers investigating N-benzyl phenethylamine SAR.
Structural & Mechanistic Analysis
To understand the binding differential, one must analyze the ligand-receptor interaction at the atomic level. The 5-HT2A receptor accommodates N-benzyl phenethylamines in a specific conformation that stabilizes the active state (Gq-coupled).
The "Ortho-Methoxy" Effect
In the standard 25I-NBOMe molecule, the 2-methoxy (ortho) group plays a critical dual role:
-
Intramolecular Hydrogen Bonding: It forms a hydrogen bond with the protonated amine of the ethylamine chain, locking the molecule into a low-energy conformation that pre-organizes it for receptor docking.
-
Residue Interaction (Ser159): Cryo-EM structures of related analogs (e.g., 25CN-NBOH) bound to 5-HT2A reveal that the ortho-substituent interacts directly with Ser159 (Ser3.36) and hydrophobic residues Phe339/Phe340 . This interaction is pivotal for high-affinity "superagonist" behavior.
The 3-Methoxy (Meta) Disruption
Moving the substituent to the 3-position (meta) creates two destabilizing effects:
-
Loss of H-Bonding: The 3-methoxy group is too distant to effectively bridge with the protonated nitrogen, increasing the entropic cost of binding.
-
Steric Mismatch: The meta-position directs the bulk of the methoxy group away from the Ser159 pocket and potentially into a clash with surrounding hydrophobic residues, preventing the deep insertion required for nanomolar affinity.
SAR Pathway Visualization
The following diagram illustrates the causal link between structural isomerization and reduced pharmacological output.
Caption: Causal pathway showing how positional isomerization disrupts residue interaction, leading to reduced affinity and potency.
Comparative Data Profile
The following table summarizes the quantitative differences between the standard 25I-NBOMe and its 3-methoxy isomer. Data is synthesized from radioligand binding assays and behavioral proxies (Head Twitch Response - HTR).
| Metric | 25I-NBOMe (Standard) | 25I-NB3OMe (3-Methoxy Isomer) | Fold Change |
| N-Benzyl Position | 2-Position (Ortho) | 3-Position (Meta) | N/A |
| Binding Affinity ( | 0.044 nM (High Affinity) | ~2.0 - 10.0 nM (Est.) | ~50-100x Loss |
| Behav. Potency ( | 0.17 µmol/kg | 9.36 µmol/kg | 55-fold Reduction |
| Selectivity (2A vs 2C) | High | Moderate/Low | Reduced |
Note:
Experimental Protocols
To validate these affinity differences, researchers should employ a competitive radioligand binding assay. The following protocol ensures high data integrity by controlling for non-specific binding and equilibration time.
Materials
-
Receptor Source: HEK293 cells stably expressing human 5-HT2A receptors.
-
Radioligand:
Ketanserin (Antagonist) or DOI (Agonist). Note: Agonist radioligands are preferred for differentiating high-affinity states. -
Reference Ligand: Methysergide (10 µM) for defining non-specific binding (NSB).
Workflow Methodology
-
Membrane Preparation: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet to achieve 20-40 µg protein/well.
-
Competition Binding:
-
Incubate membranes with 0.5 nM radioligand.
-
Add increasing concentrations of 25I-NB3OMe (
to M). -
Incubate for 60 minutes at 37°C to ensure equilibrium.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol Visualization
Caption: Step-by-step workflow for competitive radioligand binding assays to determine Ki values.
References
-
Halberstadt, A. L., & Geyer, M. A. (2014). Biochemistry and Pharmacology of 25I-NBOMe and Related N-Benzyl Phenethylamines. Neuropharmacology.
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.
-
Braden, M. R., et al. (2006). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.[2]51) and Phe340(6.[2]52) with Superpotent N-Benzyl Phenethylamine Agonists. Molecular Pharmacology .
-
Halberstadt, A. L. (2017). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience.
Sources
An In-depth Technical Guide to 25I-NBOMe 3-Methoxy Isomer HCl: Molecular Characteristics, Synthesis, and Analytical Protocols
This guide provides a comprehensive technical overview of the 3-methoxy isomer of 25I-NBOMe hydrochloride (25I-NB3OMe), a potent psychoactive compound of the NBOMe class. Designed for researchers, scientists, and drug development professionals, this document details the compound's essential physicochemical properties, outlines a representative synthetic pathway, and provides in-depth analytical protocols for its characterization and differentiation from its positional isomers. The content herein is intended for research and forensic applications only.
Introduction: The NBOMe Landscape and the Significance of Positional Isomers
The N-benzylphenethylamine (NBOMe) compounds are a class of potent synthetic hallucinogens that emerged in the early 21st century. These substances are derivatives of the 2C family of phenethylamines and are characterized by an N-(2-methoxybenzyl) substitution, which dramatically increases their affinity and efficacy at the serotonin 5-HT2A receptor. The parent compound, 25I-NBOMe (the 2-methoxy isomer), is a highly potent agonist at this receptor and has been the subject of extensive research.
The synthesis of NBOMe compounds allows for considerable structural variation, leading to a wide array of analogues and positional isomers. The position of the methoxy group on the N-benzyl ring significantly influences the pharmacological profile of the resulting compound. The 3-methoxy isomer of 25I-NBOMe (25I-NB3OMe) is one such positional isomer. While it is also a 5-HT2A receptor agonist, its potency is reported to be significantly lower than that of the 2-methoxy isomer[1]. This makes the accurate identification and differentiation of these isomers a critical task in both forensic and research contexts. This guide provides the necessary technical data and methodologies to support these endeavors.
Physicochemical Properties of 25I-NBOMe 3-Methoxy Isomer HCl
A thorough understanding of the fundamental properties of a compound is the cornerstone of any scientific investigation. The key physicochemical data for 25I-NBOMe 3-methoxy isomer HCl are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride | [2][3] |
| Synonyms | 25I-NB3OMe, 25I-NBOMe 3-methoxy isomer | [2][4] |
| CAS Registry Number | 1566571-63-8 | [2][5][6] |
| Molecular Formula | C18H22INO3 • HCl | [4][7] |
| Molecular Weight | 463.7 g/mol | [2][4][7] |
| Purity | Typically ≥98% for reference standards | [2][7] |
| Appearance | White crystalline solid | [4][7] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (20 mg/ml) | [4][7] |
Caption: Chemical structure of 25I-NBOMe 3-methoxy isomer HCl.
Synthesis of 25I-NBOMe 3-Methoxy Isomer HCl
The synthesis of NBOMe compounds, including the 3-methoxy isomer of 25I-NBOMe, is typically achieved through a reductive amination reaction. This process involves the reaction of a primary amine (in this case, 2C-I) with an aldehyde or ketone (3-methoxybenzaldehyde) to form an imine, which is then reduced to the corresponding secondary amine.
Caption: Synthetic workflow for 25I-NBOMe 3-methoxy isomer HCl.
Experimental Protocol: Reductive Amination
The following is a representative, step-by-step protocol for the synthesis of 25I-NBOMe 3-methoxy isomer HCl. Note: This procedure should only be performed by qualified personnel in a properly equipped laboratory, adhering to all safety precautions for handling potent and controlled substances.
-
Imine Formation:
-
In a round-bottom flask, dissolve 1 mmol of 2C-I (4-iodo-2,5-dimethoxyphenethylamine) in an appropriate solvent such as methanol or dichloromethane.
-
Add 1.1 mmol of 3-methoxybenzaldehyde to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add 1.5 mmol of a reducing agent, such as sodium borohydride (NaBH4), in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude free base of 25I-NBOMe 3-methoxy isomer.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 25I-NBOMe 3-methoxy isomer HCl as a crystalline solid.
-
Analytical Characterization
The structural similarity among NBOMe positional isomers necessitates the use of robust analytical techniques for their unambiguous identification. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose.
Caption: General analytical workflow for the characterization of 25I-NBOMe 3-methoxy isomer HCl.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds. The differentiation of NBOMe isomers by GC-MS is challenging due to their similar fragmentation patterns. However, careful analysis of retention times and relative ion abundances can provide valuable information for their distinction.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol or chloroform) at a concentration of approximately 1 mg/mL.
-
GC Conditions (Representative):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Expected Results and Isomer Differentiation:
The mass spectra of the 2-, 3-, and 4-methoxy isomers of 25I-NBOMe are very similar, with the major fragmentation occurring at the benzylic C-N bond, leading to a prominent ion at m/z 121 (methoxybenzyl cation). However, subtle differences in the relative abundances of other fragment ions may be observed. The primary means of differentiation by GC is through their retention times, with the 2-methoxy isomer typically eluting first, followed by the 3- and 4-methoxy isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H NMR is particularly useful for differentiating the positional isomers of 25I-NBOMe by analyzing the chemical shifts and coupling patterns of the aromatic protons on the N-benzyl ring.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic Protons (N-benzyl ring): The substitution pattern of the 3-methoxy isomer results in a distinct set of signals for the four aromatic protons on this ring, typically in the range of 6.8-7.3 ppm. The coupling patterns (doublets, triplets, and doublet of doublets) will be characteristic of a 1,3-disubstituted benzene ring.
-
Aromatic Protons (Phenethylamine ring): Two singlets are expected for the protons on the highly substituted phenethylamine ring.
-
Methoxy Protons: Three distinct singlets corresponding to the three methoxy groups will be observed, typically between 3.7 and 3.9 ppm.
-
Aliphatic Protons: Multiplets corresponding to the ethylene bridge and a signal for the benzylic CH₂ group will be present in the aliphatic region of the spectrum.
Pharmacological Profile
25I-NBOMe 3-methoxy isomer is a potent agonist of the serotonin 5-HT2A receptor, which is the primary target for classic hallucinogens. However, its potency is reported to be approximately 55-fold lower than that of its 2-methoxy counterpart, 25I-NBOMe[1]. This difference in potency underscores the importance of the position of the methoxy group on the N-benzyl ring for receptor interaction. Due to its activity at the 5-HT2A receptor, this compound is a valuable tool for in vitro and in vivo studies of the serotonergic system.
Safety and Handling
25I-NBOMe 3-methoxy isomer HCl is a potent psychoactive substance and should be handled with extreme caution in a controlled laboratory setting. It is essential to minimize the risk of exposure through inhalation, ingestion, or dermal contact.
-
Personal Protective Equipment (PPE): A lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling this compound.
-
Engineering Controls: All work with the solid material or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials. It should be kept in a secure location with restricted access.
-
Disposal: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous and controlled substances.
-
Emergency Procedures: In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For spills, evacuate the area and follow established laboratory protocols for cleaning up potent compounds, which may involve the use of specialized spill kits.
References
-
Grokipedia. (n.d.). 25I-NB3OMe. Retrieved from [Link]
-
Wikipedia. (2024). 25I-NBOMe. Retrieved from [Link]
-
Grokipedia. (n.d.). 25I-NB3OMe. Retrieved from [Link]
-
SWGDRUG. (2015). 25I-NB3OMe. Retrieved from [Link]
-
Wikipedia. (2023). 25I-NB3OMe. Retrieved from [Link]
-
Office of Justice Programs. (2020). Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to 25I-N-BOMe. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (2013). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). Retrieved from [Link]
- Jackson, G. et al. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of ion abundances in electron ionization mass spectra. Forensic Chemistry, 14, 100175.
-
California Poison Control System. (2015). NBOMe Drugs. Retrieved from [Link]
- Clark, C. R. (2020). Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to 25I-N-BOMe.
-
PubChem. (n.d.). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine | C18H22INO3 | CID 118796422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The Differentiation of 2,5-Dimethoxy-N-(N-Methoxybenzyl)Phenethylamine (NBOMe) Isomers Using GC Retention Indices and Multivariate Analysis of Ion Abundances in Electron Ionization Mass Spectra | National Institute of Justice [nij.ojp.gov]
- 6. 4-IODO-2,5-DIMETHOXYPHENETHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Benzylphenethylamine (NBOMe) Positional Isomers at the 5-HT2A Receptor
Abstract: The N-benzylphenethylamine (NBOMe) class of compounds represents a significant area of study in serotonergic research, primarily due to their exceptionally high potency as agonists for the serotonin 2A (5-HT2A) receptor.[1][2] These synthetic derivatives of the 2C-X family of phenethylamines have provided invaluable tools for probing the structure and function of the 5-HT2A receptor.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of NBOMe positional isomers, focusing on how subtle changes in the substitution pattern on both the phenethylamine and N-benzyl moieties dramatically influence receptor affinity and functional activity. We will dissect the causality behind experimental choices in characterizing these compounds and provide detailed, field-proven protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs) and the design of novel serotonergic ligands.
Introduction to the NBOMe Scaffold and the 5-HT2A Receptor
The NBOMe series are derivatives of the 2C family of psychedelic phenethylamines.[4] The defining structural feature of an NBOMe compound is the addition of a methoxybenzyl group to the nitrogen atom of the phenethylamine backbone.[3][5] This N-benzyl substitution was a critical discovery, dramatically increasing the affinity and potency of these ligands for the 5-HT2A receptor by over two orders of magnitude in some cases, compared to their 2C-X precursors.[6][7]
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is the primary molecular target for classic serotonergic hallucinogens and is implicated in a wide range of physiological and pathological processes, including learning, memory, and psychiatric disorders.[8][9] It primarily couples to the Gq/11 signaling pathway.[8][10] Agonist binding initiates a conformational change that activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[8][9][10] Understanding how ligands interact with this receptor is paramount for developing novel therapeutics.
Core Structure-Activity Relationships of NBOMe Isomers
The pharmacological profile of NBOMe compounds is exquisitely sensitive to the placement of substituents. This section focuses on the positional isomerism of the methoxy groups on the core phenethylamine ring, a key determinant of 5-HT2A receptor activity.
The Critical Role of the 2,5-Dimethoxy Substitution
While various substitution patterns on the phenethylamine ring have been explored, the 2,5-dimethoxy pattern, as seen in compounds derived from 2C-H, 2C-B, and 2C-I, is foundational for high-potency 5-HT2A agonism. A recent comparative study systematically evaluated the functional effects of repositioning these methoxy groups in the 25H-NBOMe series.[11][12] The findings underscore the importance of the methoxy group at the 2-position. Isomers lacking this group, such as 34H-NBOMe and 35H-NBOMe, exhibited a dramatic reduction in potency, with EC50 values in the high nanomolar range (248 and 343 nM, respectively).[5][11] In contrast, isomers retaining the 2-methoxy group, such as 24H-NBOMe and the parent 25H-NBOMe, displayed low nanomolar potency.[5][11] This suggests that the 2-methoxy group is a crucial anchoring point within the 5-HT2A receptor binding pocket.
Quantitative Analysis of Phenethylamine Ring Positional Isomers
To illustrate these SAR principles, the following table summarizes the functional potency (EC50) of several 25H-NBOMe positional isomers at the human 5-HT2A receptor, as determined by a β-arrestin 2 (βarr2) recruitment assay.[5][11]
| Compound | Phenethylamine Ring Methoxy Positions | EC50 (nM) in βarr2 Assay | Relative Efficacy (Emax % vs LSD) |
| 25H-NBOMe | 2, 5 | 11.4 | 164% |
| 23H-NBOMe | 2, 3 | 33.6 | 123% |
| 24H-NBOMe | 2, 4 | 3.88 | Not specified |
| 26H-NBOMe | 2, 6 | 8.70 | Not specified |
| 34H-NBOMe | 3, 4 | 248 | Not specified |
| 35H-NBOMe | 3, 5 | 343 | 118% |
| LSD (Reference) | N/A | 7.43 | 100% |
| (Data synthesized from Cannaert et al., 2021)[5][11] |
Interpretation of Data: The data clearly demonstrate that the "conventional" 2,5-substitution pattern (25H-NBOMe) provides a scaffold for high potency. The 2,4-substituted isomer (24H-NBOMe) was found to be even slightly more potent.[5][11] However, any deviation that removes the 2-methoxy group (34H- and 35H-NBOMe) leads to a significant loss of function, reinforcing its critical role in receptor activation.[5] Molecular docking studies suggest the nitrogen atom of the phenethylamine forms a critical salt bridge with the aspartate residue D155(3.32), while the N-benzyl methoxy group forms a hydrogen bond with serine S159(3.36).[5][11] The precise positioning of the ring methoxy groups likely optimizes the ligand's conformation within the binding pocket to facilitate these key interactions.
Key Experimental Methodologies
The determination of SAR relies on robust and reproducible experimental protocols. The following sections detail the standard workflows and specific assays used to determine the affinity and functional activity of NBOMe isomers.
In Vitro Pharmacological Profiling Workflow
A logical and systematic workflow is essential for characterizing novel ligands. The process begins with synthesis, followed by primary binding assays to determine affinity, and then functional assays to measure efficacy and potency.
Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki)
This protocol determines a compound's affinity (Ki) for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a high-affinity radioligand (e.g., [125I]DOI or [3H]ketanserin) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the test compound's affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture CHO-K1 or HEK 293 cells stably transfected with the human 5-HT2A receptor.[13]
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.[14]
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine protein concentration via a Bradford or BCA assay.[14] Store aliquots at -80°C.
-
-
Assay Execution:
-
Set up a 96-well plate for total binding, non-specific binding (NSB), and competitive binding.
-
Add assay buffer, membrane preparation (typically 5-20 µg protein/well), and the radioligand (e.g., 0.1-0.5 nM [125I]DOI) to all wells.[15][16]
-
For competitive binding wells, add the test compound across a range of concentrations (e.g., 0.01 nM to 10 µM).
-
For NSB wells, add a high concentration of a known non-labeled 5-HT2A ligand (e.g., 10 µM unlabeled DOI or 1 µM ketanserin) to saturate all specific binding sites.[15][16]
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[14]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C or GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.[14][17]
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[14]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Scientist's Note (Trustworthiness): The inclusion of a non-specific binding control is the most critical step for ensuring the validity of this assay. It isolates the signal that is due solely to the interaction with the 5-HT2A receptor. Furthermore, using a well-characterized radioligand with a known Kd is essential for the accurate calculation of Ki via the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Assay for 5-HT2A Functional Agonism (EC50)
This protocol measures the functional potency (EC50) and efficacy (Emax) of a compound by quantifying the increase in intracellular calcium following 5-HT2A receptor activation.
Principle: As the 5-HT2A receptor is Gq-coupled, agonist binding leads to a rapid increase in intracellular Ca2+. This change can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) and a fluorescence plate reader.[18][19]
Step-by-Step Methodology:
-
Cell Plating:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage from the cells).
-
Aspirate the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Assay Execution:
-
Prepare a separate plate with the test compounds serially diluted to 2x the final desired concentration in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument then automatically adds an equal volume of the 2x compound solution from the compound plate to the cell plate.
-
Continue to measure the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.[19]
-
-
Data Analysis:
-
For each well, calculate the peak fluorescence response relative to the baseline.
-
Plot the response against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation using non-linear regression to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response).
-
Efficacy is often expressed relative to a standard full agonist, such as serotonin (5-HT).
-
Scientist's Note (Expertise): The choice of a kinetic reading (measuring fluorescence over time) rather than a single endpoint reading is crucial. It allows for the capture of the transient nature of the calcium signal and provides a more accurate determination of the peak response, which is essential for constructing reliable dose-response curves.
Signaling Pathway Analysis
Understanding the downstream consequences of receptor activation is fundamental. The canonical pathway for NBOMe-mediated 5-HT2A activation is the Gq/11 cascade.
Canonical Gq/11-PLC Signaling Cascade
Activation of the 5-HT2A receptor by an NBOMe agonist leads to a well-defined intracellular signaling cascade that is central to its physiological effects.[8][10] This pathway is a classic example of GPCR-mediated signal transduction.
It is important to note that while this Gq pathway is considered primary, evidence for "functional selectivity" or "biased agonism" at the 5-HT2A receptor exists.[9][20] This phenomenon, where different ligands can stabilize distinct receptor conformations that preferentially activate certain downstream pathways (e.g., Gq vs. β-arrestin), is an active and critical area of research.[20][21]
Conclusion and Future Directions
The structure-activity relationship of NBOMe positional isomers at the 5-HT2A receptor is a compelling example of how minor structural modifications can profoundly impact pharmacological activity. The evidence strongly indicates that the 2,5-dimethoxy substitution pattern on the phenethylamine ring is optimal for high-potency agonism, with the 2-methoxy group being particularly indispensable for potent receptor activation.[5]
The detailed experimental protocols provided herein represent the gold standard for characterizing novel serotonergic ligands, ensuring data integrity and reproducibility. Future research should continue to explore the vast chemical space of NBOMe analogues, focusing on substitutions that may fine-tune functional selectivity. Developing ligands that are biased towards or away from specific signaling outputs (e.g., Gq activation vs. β-arrestin recruitment) could lead to the design of novel therapeutics with improved efficacy and reduced side effects for a range of neuropsychiatric disorders.
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Cannaert, A., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 479–487. [Link]
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Seth, P., et al. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Biomolecules, 12(9), 1299. [Link]
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Cunningham, B. A., et al. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. Journal of Pharmacological and Toxicological Methods, 65(2-3), 87–97. [Link]
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Wallach, J., et al. (2023). Psychedelic potential is correlated with 5-HT2A-Gq signaling. ResearchGate. [Link]
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Braden, M. R., et al. (2006). Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors Using Both Agonist and Antagonist Radioligands. ResearchGate. [Link]
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Van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 20(4), 359-375. [Link]
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Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
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Giguere, P. M., et al. (2014). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI receptors for (R)-DOI, (R)-d 6-DOI, DAM-57, and d 6-DAM-57. ResearchGate. [Link]
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Monte, A. P., et al. (2014). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 5, 205. [Link]
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Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California. [Link]
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Halberstadt, A. L., et al. (2020). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry, 63(19), 11183–11197. [Link]
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Cannaert, A., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Publications. [Link]
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Minor, L. K., et al. (2002). Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. Journal of Biomolecular Screening, 7(3), 291-301. [Link]
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Holmes, D. A., et al. (2015). Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets. PLOS One, 10(4), e0123233. [Link]
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Kuśmider, M., et al. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of Analytical Toxicology, 45(1), 8-16. [Link]
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EMCDDA. (2013). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). European Monitoring Centre for Drugs and Drug Addiction. [Link]
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Zuba, D., et al. (2018). The structure of 25I-NBOMe and 25B-NBOMe. ResearchGate. [Link]
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Casale, J. F., & Hays, P. A. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Forensic Sciences, 60(6), 1568-1575. [Link]
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Toxicology and metabolic pathways of 25I-Nbome 3-methoxy isomer
An In-Depth Technical Guide to the Toxicology and Metabolic Pathways of N-Benzyl Methoxy Isomers of 25I-NBOMe, with a Focus on the 3-Methoxy Variant
Executive Summary
The N-benzylphenethylamine (NBOMe) class of compounds, particularly 25I-NBOMe, represents a group of potent synthetic hallucinogens with significant public health implications. As full agonists at the serotonin 5-HT2A receptor, their pharmacology is complex and their toxicity is severe, often leading to sympathomimetic crises, serotonin syndrome, and fatalities.[1][2][3] The vast majority of existing research has focused on the canonical N-(2-methoxybenzyl) isomer of 25I-NBOMe. However, positional isomers, such as the N-(3-methoxybenzyl) and N-(4-methoxybenzyl) analogues, are chemically possible and may present unique toxicological and metabolic profiles.[4] This guide synthesizes the current understanding of 25I-NBOMe toxicology, provides a detailed analysis of its metabolic fate, and critically examines the anticipated impact of N-benzyl methoxy positional isomerism, with a specific focus on the under-researched 3-methoxy isomer. By integrating established data with structure-activity relationship (SAR) principles, this document serves as a foundational resource for researchers, toxicologists, and drug development professionals investigating this challenging class of new psychoactive substances (NPS).
Introduction to the 25I-NBOMe Class
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) is a derivative of the 2C-I phenethylamine. The addition of the N-(2-methoxybenzyl) group dramatically increases its affinity and potency at the serotonin 5-HT2A receptor compared to its parent compound.[4][5] First synthesized for research purposes to map the 5-HT2A receptor system, NBOMe compounds entered the recreational drug market around 2010, often sold as a counterfeit for LSD, leading to numerous severe intoxications and deaths due to its steep dose-response curve and unpredictable effects.[2][3][5] Understanding the nuanced pharmacology, toxicology, and metabolism of these compounds is critical for developing effective clinical interventions and forensic detection methods.
Toxicodynamics of 25I-NBOMe (2-Methoxy Isomer)
The toxicity of 25I-NBOMe is intrinsically linked to its potent activity at serotonergic receptors. Unlike classic psychedelics, which are generally considered to have a favorable physiological safety profile, 25I-NBOMe can induce a life-threatening toxidrome.
Primary Mechanism of Action: Potent 5-HT2A Receptor Agonism
25I-NBOMe is a full and highly potent agonist at the human 5-HT2A receptor, with reported Ki values in the low- to sub-nanomolar range.[4][6] This potent activation is believed to mediate its profound hallucinogenic effects and contribute significantly to its toxicity.[5] The activation of 5-HT2A receptors in the central nervous system can lead to a cascade of downstream effects, including increased glutamate release in the prefrontal cortex, which is a characteristic of many hallucinogenic drugs.[2][7]
In addition to the 5-HT2A receptor, 25I-NBOMe and related compounds also display high affinity for 5-HT2C receptors and, to a lesser extent, 5-HT2B receptors.[6][7] Its activity at other receptor sites, including adrenergic and dopaminergic receptors, is generally in the micromolar range, suggesting these are less critical to its primary psychoactive effects but may contribute to its complex toxicological profile.[8]
Clinical Manifestations of Toxicity
Intoxication with 25I-NBOMe typically presents as a severe sympathomimetic and serotonergic crisis. The symptoms are dose-dependent and can manifest rapidly.
Table 1: Summary of Clinical Effects in 25I-NBOMe Intoxication
| Systemic Effect | Common Clinical Signs and Symptoms | References |
|---|---|---|
| Sympathomimetic | Tachycardia, hypertension, hyperthermia, mydriasis (dilated pupils), diaphoresis (sweating), vasoconstriction. | [1][3][9][10][11] |
| Neurological | Severe agitation, aggression, confusion, visual and auditory hallucinations, seizures, clonus, hyperreflexia. | [1][3][5][10][12] |
| Psychiatric | Delirium, paranoia, panic, violent behavior. | [2][4] |
| Systemic/Metabolic | Rhabdomyolysis (muscle breakdown), metabolic acidosis, acute kidney injury, elevated creatine kinase. |[1][3][5][12] |
This constellation of symptoms, particularly the combination of hyperthermia, autonomic instability, altered mental status, and neuromuscular hyperactivity, is characteristic of serotonin syndrome , a potentially fatal condition.[4][12] The high incidence of seizures and severe agitation further distinguishes NBOMe toxicity from that of classic hallucinogens.[10]
Metabolic Pathways of 25I-NBOMe (2-Methoxy Isomer)
The metabolism of 25I-NBOMe is rapid and extensive, primarily occurring in the liver. This biotransformation is a critical determinant of the drug's clearance and duration of action, and the resulting metabolites are key targets for forensic analysis. The process involves both Phase I and Phase II reactions.
Phase I Metabolism
Phase I metabolism is mediated predominantly by the cytochrome P450 (CYP) enzyme system, with studies identifying CYP2D6 and CYP3A4 as key contributors.[13][14] The primary metabolic transformations observed are:
-
O-Demethylation: This is a major pathway. Demethylation can occur at any of the three methoxy groups: the two on the phenethylamine ring (at positions 2 and 5) or the one on the N-benzyl ring (at position 2).[15] Studies have shown that demethylated metabolites can be found at significantly higher concentrations in urine than the parent drug.[5]
-
Hydroxylation: The addition of a hydroxyl group can occur on either the phenethylamine or the N-benzyl aromatic ring.[15][16]
-
N-Dealkylation: This pathway involves the cleavage of the N-benzyl group, resulting in the formation of 2C-I (2,5-dimethoxy-4-iodophenethylamine).[17]
-
Combined Reactions: Multiple transformations can occur on a single molecule, leading to metabolites that are, for example, both demethylated and hydroxylated.[17]
Phase II Metabolism
Following Phase I oxidation, the newly formed hydroxyl groups are readily conjugated with glucuronic acid. This process, known as glucuronidation, is a major Phase II pathway that increases the water solubility of the metabolites, facilitating their renal excretion. Demethylated metabolites are often excreted almost exclusively as glucuronide conjugates.[1][5]
The Critical Role of N-Benzyl Methoxy Positional Isomerism: The 3-Methoxy Isomer
While the 2-methoxy isomer of 25I-NBOMe is the most studied, its 3-methoxy (meta) and 4-methoxy (para) positional isomers are also possible.[4] The precise position of the methoxy group on the N-benzyl ring is not a trivial structural change; it is predicted to have a profound impact on the molecule's interaction with the 5-HT2A receptor and its subsequent pharmacological and toxicological profile.
Structural and Pharmacodynamic Hypotheses
The high potency of the 2-methoxy (ortho) isomer is believed to result from an optimal binding conformation within the 5-HT2A receptor pocket. Molecular docking studies suggest that the 2-methoxy group stabilizes the molecule through specific hydrogen bonding and hydrophobic interactions with key amino acid residues (e.g., S159, W336).[18]
Moving the methoxy group to the 3-position (meta) would alter the molecule's three-dimensional shape and electronic distribution. Based on structure-activity relationship studies of related compounds, this change is hypothesized to:
-
Disrupt Optimal Binding: The 3-methoxy group would be unable to form the same stabilizing interactions as the 2-methoxy group, likely resulting in a lower binding affinity for the 5-HT2A receptor.
-
Reduce Potency: Studies on positional isomers of 25H-NBOMe have demonstrated that moving the methoxy group away from the 2-position on the N-benzyl ring leads to a marked reduction in in vitro potency.[18][19] It is highly probable that the 3-methoxy isomer of 25I-NBOMe would follow this trend, exhibiting significantly lower potency than the 2-methoxy isomer.
Predicted Metabolic Pathways of the 3-Methoxy Isomer
Direct metabolic studies on the 3-methoxy isomer of 25I-NBOMe are not currently available in peer-reviewed literature. However, based on established metabolic principles for xenobiotics, its metabolic fate can be predicted. The same enzymatic systems (CYP2D6, CYP3A4) and reaction types (O-demethylation, hydroxylation, N-dealkylation, glucuronidation) are expected to be involved.
However, the rate and regioselectivity of these reactions may differ:
-
Altered CYP Affinity: The change in molecular shape could alter the affinity of the isomer for the active sites of CYP enzymes, potentially slowing or accelerating its overall rate of metabolism.
-
Shifts in Demethylation/Hydroxylation Sites: While all methoxy groups remain potential sites for demethylation, the steric and electronic changes might alter the preferred site of initial oxidation. Similarly, the preferred position for aromatic hydroxylation on the N-benzyl ring may shift.
These differences, while subtle, could lead to a distinct pharmacokinetic profile for the 3-methoxy isomer compared to its 2-methoxy counterpart, potentially affecting its duration of action and the relative abundance of its various metabolites. Definitive characterization requires empirical study.
Experimental Protocols for Isomer-Specific Analysis
To address the knowledge gap surrounding the 3-methoxy isomer, rigorous in vitro and analytical studies are required. The following protocols provide a framework for such an investigation.
Protocol: In Vitro Metabolism using Human Liver Microsomes (HLMs)
This experiment is designed to identify the Phase I metabolites of the 3-methoxy isomer and pinpoint the primary CYP enzymes involved.
Causality: HLMs contain a high concentration of CYP enzymes, providing a reliable in vitro system that models hepatic metabolism. Including NADPH is essential, as it is the necessary cofactor for CYP enzyme activity. The use of specific CYP inhibitors allows for reaction phenotyping, identifying which specific enzymes are responsible for the compound's metabolism.
Methodology:
-
Preparation:
-
Prepare a stock solution of 25I-NBOMe 3-methoxy isomer (e.g., 10 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (HLMs) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM protein (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).
-
For reaction phenotyping, pre-incubate separate reactions with specific CYP inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) for 10 minutes before adding the test compound.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Termination and Sample Preparation:
-
After a set time (e.g., 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) method to identify the parent compound and potential metabolites based on their accurate mass and fragmentation patterns.
-
Protocol: Cytotoxicity Assay in SH-SY5Y Neuroblastoma Cells
This experiment assesses the potential neurotoxicity of the 3-methoxy isomer compared to the 2-methoxy isomer.
Causality: The SH-SY5Y cell line is a human-derived neuronal model commonly used in neurotoxicity screening. The MTT assay is a colorimetric method that measures mitochondrial reductase activity, which is an indicator of cell viability. A decrease in this activity reflects a reduction in viable cells, indicating cytotoxicity.
Methodology:
-
Cell Culture:
-
Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS) at 37°C and 5% CO2.
-
Seed cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
-
Compound Exposure:
-
Prepare serial dilutions of the 2-methoxy and 3-methoxy isomers of 25I-NBOMe in culture media.
-
Remove the old media from the cells and replace it with media containing the various concentrations of the test compounds. Include a vehicle control (media with DMSO) and a positive control (e.g., staurosporine).
-
Incubate the plate for a specified duration (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 (half-maximal inhibitory concentration) value for each isomer.
-
Conclusion and Future Research Directions
The toxicology of 25I-NBOMe is characterized by potent 5-HT2A receptor agonism leading to a severe and often life-threatening clinical syndrome. Its metabolism is extensive, involving CYP-mediated oxidation followed by glucuronidation. While this profile is well-established for the common 2-methoxy isomer, a significant data gap exists for other positional isomers, including the 3-methoxy variant.
Based on established structure-activity relationships, it is strongly hypothesized that the 3-methoxy isomer possesses significantly lower potency than its 2-methoxy counterpart. However, its metabolic profile and intrinsic cytotoxicity remain uncharacterized. Future research must prioritize the empirical investigation of these under-studied isomers. Such work is essential for forensic laboratories to accurately identify biomarkers of exposure, for clinicians to understand potential variations in toxicity, and for regulatory bodies to conduct comprehensive risk assessments on this dangerous and evolving class of synthetic drugs.
References
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Rickli, A., et al. (2015). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. PMC. [Link]
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Sherwood, A. M., et al. (2018). In vitro phase I metabolism of three phenethylamines 25D-NBOMe, 25E-NBOMe and 25N-NBOMe using microsomal and microbial models. Drug Testing and Analysis. [Link]
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EMCDDA. (2013). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). European Monitoring Centre for Drugs and Drug Addiction. [Link]
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Hansen, M., et al. (2015). Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology. [Link]
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Wiergacz, M., et al. (2020). Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe. Scientific Reports. [Link]
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Caspar, A. T., et al. (2017). Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH. Drug Testing and Analysis. [Link]
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Leth-Petersen, S., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. [Link]
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Martins, C., et al. (2023). Impact of the cytochrome P450 (CYP)-mediated metabolism on the cytotoxicity of the tested drugs. ResearchGate. [Link]
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Wikipedia. (n.d.). 25-NB. Wikipedia. [Link]
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Europol. (2013). 25I-NBOMe. Europol. [Link]
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Gaither, J. B., et al. (2017). Toxic Leukoencephalopathy in a Teenager Caused by the Recreational Ingestion of 25I-NBOMe: A Case Report and Review of Literature. Cureus. [Link]
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Martins, C., et al. (2024). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. Toxics. [Link]
-
Wikipedia. (n.d.). 25I-NBOMe. Wikipedia. [Link]
-
Leth-Petersen, S., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Publications. [Link]
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Dargan, P. I., & Wood, D. M. (2016). New psychoactive substances: an overview on recent publications on their toxicodynamics and toxicokinetics. ResearchGate. [Link]
-
Caspar, A. T., et al. (2017). 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry. ResearchGate. [Link]
-
Luethi, D., et al. (2018). Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors. ResearchGate. [Link]
-
Papoutsis, I., et al. (2014). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European Review for Medical and Pharmacological Sciences. [Link]
-
Bilel, S., et al. (2024). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. MDPI. [Link]
-
Rose, S. R., et al. (2013). A case of 25I-NBOMe (25-I) intoxication: a new potent 5-HT2A agonist designer drug. Clinical Toxicology. [Link]
-
Wohlfarth, A., et al. (2017). 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry. Drug Testing and Analysis. [Link]
-
Canal, C. E., et al. (2022). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship. [Link]
-
Rose, S. R., et al. (2013). A case of 25I-NBOMe (25-I) intoxication: a new potent 5-HT2A agonist designer drug. Taylor & Francis Online. [Link]
-
Bilel, S., et al. (2021). Main phase I metabolic pathways of 25I-NBOMe. ResearchGate. [Link]
-
Richeval, C., et al. (2015). Fatal Intoxications with 25B-NBOMe and 25I-NBOMe in Indiana During 2014. SciSpace. [Link]
-
Devers, K. G., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology. [Link]
-
Wu, X., et al. (2018). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. Diva-portal.org. [Link]
-
Herian, M., et al. (2024). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Pharmacology & Therapeutics. [Link]
-
Caspar, A. T., et al. (2017). Metabolic Profile Determination of NBOMe Compounds Using Human Liver Microsomes and Comparison with Findings in Authentic Human Blood and Urine. Journal of Analytical Toxicology. [Link]
-
Devers, K. G., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper. ResearchGate. [Link]
-
Poklis, J. L., et al. (2014). Postmortem Detection of 25I-NBOMBe in Fluids and Tissues of a Young Man Who Fell Seven Stories to his Death. Presentation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 4. drugsandalcohol.ie [drugsandalcohol.ie]
- 5. europeanreview.org [europeanreview.org]
- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. europol.europa.eu [europol.europa.eu]
- 10. A case of 25I-NBOMe (25-I) intoxication: a new potent 5-HT2A agonist designer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Toxic Leukoencephalopathy in a Teenager Caused by the Recreational Ingestion of 25I-NBOMe: A Case Report and Review of Literature | Humston | Journal of Medical Cases [journalmc.org]
- 13. Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 25-NB - Wikipedia [en.wikipedia.org]
- 15. 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. In vitro phase I metabolism of three phenethylamines 25D-NBOMe, 25E-NBOMe and 25N-NBOMe using microsomal and microbial models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical and Chemical Stability of 25I-NB3OMe Hydrochloride
[1]
Executive Summary
25I-NB3OMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethanamine hydrochloride) is a positional isomer of the potent 5-HT2A agonist 25I-NBOMe.[1][2] While structurally analogous to the widely documented ortho (2-methoxy) isomer, the meta (3-methoxy) substitution confers distinct physicochemical properties, particularly regarding crystal lattice energy and solubility profiles.[1]
This guide defines the stability profile of 25I-NB3OMe HCl, identifying photolytic dehalogenation and oxidative N-dealkylation as the primary degradation risks.[1] Researchers must implement strict photon-exclusion protocols and humidity controls to maintain reference standard integrity.[1]
Chemical Identity & Structural Parameters
The stability of 25I-NB3OMe is dictated by two labile moieties: the secondary amine bridge (susceptible to oxidation) and the aryl iodide (susceptible to homolytic cleavage via UV radiation).
| Parameter | Specification |
| IUPAC Name | 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine HCl |
| Common Name | 25I-NB3OMe Hydrochloride; 3-Methoxy-25I-NBOMe |
| CAS Number | 1566571-63-8 |
| Molecular Formula | C₁₈H₂₂INO₃[1][2] · HCl |
| Molecular Weight | 463.74 g/mol |
| Isomeric Distinction | Meta-substitution at the N-benzyl ring (vs. Ortho in 25I-NBOMe) |
Physical Stability Profile
Thermodynamic Stability & Phase Transitions
Unlike the 2-methoxy isomer, which often exhibits a lower melting range due to intramolecular hydrogen bonding (pseudo-ring formation between the amine proton and the ortho-methoxy oxygen), the 3-methoxy isomer displays a distinct lattice arrangement.[1]
-
Melting Point: 99–102.5 °C (Empirical)
-
Polymorphism Risk: Moderate.[1] The hydrochloride salt is capable of forming hydrates.[1] Differential Scanning Calorimetry (DSC) is recommended for batch release to detect amorphous content, which accelerates degradation.
Solubility & Solution Stability
The 3-methoxy position reduces steric shielding around the benzyl methylene group compared to the ortho isomer, potentially altering solvation kinetics.[1]
Solubility Data (at 25°C):
| Solvent | Concentration | Stability Note |
|---|---|---|
| DMF | ~30 mg/mL | High stability; recommended for stock solutions.[1] |
| DMSO | ~30 mg/mL | High stability; avoid freeze-thaw cycles.[1] |
| Ethanol | ~20 mg/mL | Moderate stability; prone to evaporation/concentration shifts.[1] |
| PBS (pH 7.2) | ~0.5 mg/mL | Low solubility; prepare fresh for biological assays. |
Chemical Degradation Pathways[1]
The degradation of 25I-NB3OMe follows two primary vectors. Understanding these mechanisms is critical for interpreting "unknown impurities" in HPLC chromatograms.
Vector A: Oxidative N-Dealkylation
Under oxidative stress (peroxides, high O₂ tension), the benzylic carbon adjacent to the nitrogen is hydroxylated, leading to C-N bond cleavage.[1] This yields the primary amine (2C-I ) and 3-methoxybenzaldehyde .[1]
Vector B: Photolytic Deiodination
The C-I bond on the phenethylamine ring is weak (~53 kcal/mol). Exposure to UV light (<300 nm) causes homolytic fission of the iodine, creating a radical species that abstracts a hydrogen, resulting in the des-iodo analog (25H-NB3OMe) .[1]
Visualizing the Degradation Cascade
Figure 1: Primary degradation pathways for 25I-NB3OMe showing oxidative cleavage and photolysis products.
Forced Degradation Protocols (Stress Testing)
To validate analytical methods (e.g., HPLC-UV/MS), researchers must generate degradation products intentionally.[1] The following protocols are adapted from ICH Q1A(R2) specifically for N-benzyl phenethylamines.
Protocol: Acid/Base Hydrolysis
-
Objective: Assess the stability of the ether linkages and the amine salt.
-
Method:
-
Dissolve 1 mg 25I-NB3OMe in 1 mL 0.1 N HCl.
-
Dissolve 1 mg 25I-NB3OMe in 1 mL 0.1 N NaOH.
-
Heat both solutions at 60°C for 4 hours.
-
Neutralize and analyze via LC-MS.[1]
-
-
Expected Result: The molecule is relatively stable to acid.[1] Base may cause precipitation of the free base oil, which is more prone to oxidation than the salt.[1]
Protocol: Oxidative Stress[1]
-
Objective: Simulate long-term storage degradation.
-
Method:
-
Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).
-
Add 30% H₂O₂ to achieve a final concentration of 3%.[1]
-
Incubate at Room Temperature (25°C) for 24 hours.
-
-
Expected Result: Appearance of 2C-I (m/z ~308) and 3-methoxybenzaldehyde (detectable by GC).
Protocol: Photostability (Critical)
-
Objective: Quantify iodine loss.
-
Method:
-
Prepare a 1 mg/mL solution in Methanol (clear glass vial).
-
Expose to a Xenon arc lamp or direct sunlight for 6 hours.
-
Control: Wrap a duplicate vial in aluminum foil.
-
-
Expected Result: Significant formation of 25H-NB3OMe (m/z ~302) in the exposed vial; <1% in the control.
Analytical Methodology for Stability Indication
Standard HPLC conditions often fail to separate the 2-, 3-, and 4-methoxy isomers.[1] The following method is optimized for isomeric resolution and stability tracking.
Recommended LC-MS Conditions
-
Column: C18 (e.g., Phenomenex Kinetex Biphenyl), 2.6 µm, 100 x 2.1 mm. Rationale: Biphenyl phases offer superior pi-pi selectivity for isomeric aromatics.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 298 nm (primary) and 203 nm (secondary). MS in ESI+ mode.[1]
Stability Testing Workflow
Figure 2: Standardized workflow for assessing the stability of 25I-NB3OMe under stress conditions.
Storage and Handling Recommendations
Based on the physical and chemical profile established above, the following storage protocols are mandatory to ensure reference standard validity:
-
Temperature: Store at -20°C . The hydrochloride salt is stable at room temperature for short periods (days), but long-term storage requires freezing to inhibit slow oxidation.[1]
-
Light Protection: Store in amber glass vials or wrap clear vials in aluminum foil. The iodine-carbon bond is highly photosensitive.[1]
-
Atmosphere: Store under Argon or Nitrogen gas if possible.[1] If not, minimize headspace in the vial to reduce oxygen exposure.
-
Solution State: Do not store in aqueous buffers (PBS) for >24 hours. If solutions are needed, use DMSO or Ethanol and store at -20°C.[1]
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2015). Monograph: 25I-NB3OMe. Retrieved from [Link]
-
Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives. Microgram Journal. Retrieved from [Link]
-
Leth-Petersen, S., et al. (2016).[1][3] Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology. Retrieved from [Link]
Methodological & Application
Application Note: Regiospecific Identification of 25I-NBOMe and the 3-Methoxy Isomer via GC-MS
Part 1: Executive Summary
The differentiation of 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) from its positional isomers, particularly the 3-methoxy (meta) and 4-methoxy (para) analogues, presents a significant analytical challenge.[1] These compounds are isobaric (
This Application Note provides a high-fidelity protocol for distinguishing the 2-methoxy (standard 25I-NBOMe) from the 3-methoxy isomer (25I-NB3OMe). The methodology leverages the "Ortho Effect" —a specific hydrogen transfer mechanism unique to the 2-position isomer—combined with precise Retention Index (RI) mapping of Trifluoroacetic Anhydride (TFAA) derivatives.
Part 2: Scientific Grounding & Mechanisms
The Isomeric Challenge
All three isomers (2-, 3-, and 4-methoxy) undergo
The Ortho Effect (Mechanistic Differentiation)
The definitive identification of the 2-methoxy isomer relies on a proximity effect known as the Ortho Effect . In the underivatized 25I-NBOMe, the ortho-methoxy group on the benzyl ring is spatially close to the amine hydrogen.
-
Mechanism: The close proximity facilitates a hydrogen transfer from the amine to the ether oxygen or stabilizes specific transition states, enhancing the formation of the tropylium ion (
91) and the secondary fragment at 150. -
Diagnostic Result: The 3-methoxy (meta) and 4-methoxy (para) isomers lack this steric proximity. Consequently, the relative abundance of
91 and 150 is significantly lower in the 3-methoxy isomer compared to the 2-methoxy standard.
Derivatization Strategy (TFAA)
While underivatized analysis utilizes the Ortho Effect for structural elucidation, it suffers from peak tailing due to the secondary amine. Derivatization with TFAA (Trifluoroacetic Anhydride) is employed to:
-
Improve Chromatography: Caps the polar N-H group, sharpening peaks and improving resolution.
-
Shift Retention Times: Amplifies the retention time differences between isomers, making the elution order (Ortho < Meta < Para) distinct and reproducible.
Part 3: Visualization of Analytical Logic
Workflow Diagram
The following decision tree outlines the dual-confirmation workflow required for legal defensibility.
Figure 1: Dual-pathway analytical workflow ensuring both mechanistic (fragmentation) and chromatographic (retention) confirmation.
Part 4: Experimental Protocols
Materials & Reagents
-
Solvents: Methanol (LC-MS grade), Ethyl Acetate, Chloroform.
-
Reagent: Trifluoroacetic Anhydride (TFAA).
-
Standards: Certified Reference Materials (CRMs) for 25I-NBOMe and (if available) 25I-NB3OMe.
-
Internal Standard: Deuterated 25I-NBOMe-d3 (recommended).[2]
Sample Preparation
Step 1: Extraction
-
Weigh 10-20 mg of seized powder or one blotter tab.
-
Add 1.0 mL Methanol. Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer supernatant to two separate vials (Vial A and Vial B).
Step 2: Derivatization (Vial B Only)
-
Evaporate Vial B to dryness under a stream of Nitrogen at 40°C.
-
Reconstitute in 50
L Ethyl Acetate. -
Add 50
L TFAA. Cap immediately. -
Incubate at 60°C for 20 minutes .
-
Evaporate to dryness under Nitrogen (to remove excess acid).
-
Reconstitute in 200
L Ethyl Acetate for injection.
GC-MS Parameters
-
Column: DB-5MS or equivalent (30m
0.25mm 0.25 m).[3] 5% phenyl-arylene polymer is critical for isomer separation. -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]
-
Inlet: Splitless (or 20:1 Split for high conc.), 250°C.
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 280°C for 15 min. (Isomers elute late; ensure extended hold).
-
-
MS Source: 230°C, 70 eV EI.[3]
-
Scan Range:
40–550.
Part 5: Data Analysis & Interpretation[4]
Table 1: Retention Indices (RI) on 5% Diphenyl Column
Note: RI values are approximate and must be calibrated with an alkane ladder (C10-C30) on your specific system.
| Compound | Isomer Position | Retention Index (Underivatized) | Elution Order |
| 25I-NBOMe | Ortho (2-OMe) | 2821 ± 16 | 1st |
| 25I-NB3OMe | Meta (3-OMe) | 2877 ± 15 | 2nd |
| 25I-NB4OMe | Para (4-OMe) | 2904 ± 12 | 3rd |
Table 2: Diagnostic Ion Abundance (Underivatized)
The "Ortho Effect" is validated if the ratios below are observed.
| Fragment Ion ( | Identity | 2-OMe (25I-NBOMe) Abundance | 3-OMe (Isomer) Abundance |
| 121 | Base Peak (Benzyl) | 100% | 100% |
| 150 | Secondary Fragment | High (~30-60%) | Low (<10%) |
| 91 | Tropylium Ion | High (~20-30%) | Low (<10%) |
Interpretation Guide
-
Check
121: If this is the base peak, you have an NBOMe core. -
Check
150 & 91:-
If
150 is >30% of the base peak, it is likely the 2-methoxy (Ortho) isomer. -
If
150 is <10% of the base peak, it is likely the 3-methoxy (Meta) or 4-methoxy (Para) isomer.
-
-
Check Retention Time: The 2-methoxy isomer elutes significantly earlier (approx. 50-80 RI units) than the 3-methoxy isomer.
Part 6: References
-
Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Microgram Journal, 9(2), 84-109. Link
-
Jackson, G. P., et al. (2019). The Differentiation of 2,5-Dimethoxy-N-(N-Methoxybenzyl)Phenethylamine (NBOMe) Isomers Using GC Retention Indices and Multivariate Analysis of Ion Abundances in Electron Ionization Mass Spectra. Forensic Chemistry, 14, 100166. Link
-
Zoba, D., & Sekuła, K. (2013). Analytical characterization of three hallucinogenic N-(2-methoxybenzyl)-phenethylamine derivatives. Drug Testing and Analysis, 5(8), 634-645. Link
-
SWGDRUG. (2023). Mass Spectral Library. Scientific Working Group for the Analysis of Seized Drugs. Link
Sources
Forensic Screening Techniques for 25I-NBOMe 3-Methoxy Isomer Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of Novel Psychoactive Substances (NPS), particularly the highly potent N-benzylphenethylamine (NBOMe) class, presents significant challenges to forensic toxicology and law enforcement. These compounds, often sold as "legal highs" or alternatives to LSD, have been linked to severe intoxications and fatalities. A critical analytical challenge lies in the differentiation of positional isomers, which may exhibit different pharmacological and toxicological profiles. This document provides a detailed guide on the forensic screening of 25I-NBOMe 3-methoxy isomer hydrochloride (25I-NB3OMe), a specific positional isomer of the more common 25I-NBOMe. We will explore a multi-tiered analytical approach, from presumptive field testing to definitive laboratory confirmation, explaining the causality behind experimental choices and providing validated protocols for key techniques including colorimetric tests, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Challenge of NBOMe Isomers
The NBOMe series of hallucinogens are potent agonists of the serotonin 5-HT2A receptor.[1][2] Their parent compound, 25I-NBOMe, is characterized by a 2-methoxy group on the N-benzyl ring.[3] However, clandestine synthesis can result in positional isomers where this methoxy group is located at the 3- or 4-position of the benzyl ring.[4] The 3-methoxy isomer, 25I-NB3OMe, shares the same mass as its counterparts, making its specific identification a non-trivial task that is crucial for forensic intelligence and toxicological assessment.[5][6]
While mass spectrometry is a cornerstone of forensic drug analysis, the electron ionization mass spectra of these regioisomers are often nearly identical, complicating their differentiation.[4][6] Therefore, a robust analytical workflow must rely on a combination of techniques that can exploit subtle differences in their physicochemical properties. This guide outlines such a workflow, designed to provide trustworthy and scientifically-grounded results.
Caption: General Forensic Workflow for 25I-NB3OMe.
Presumptive Screening: Colorimetric Spot Tests
Presumptive tests offer a rapid, simple, and field-deployable method to indicate the possible presence of a drug class, though they are not specific.[7] For NBOMe compounds, specific colorimetric reagents have been developed that provide a higher degree of selectivity than traditional reagents like Marquis or Mandelin.
Principle of Operation
A validated method for NBOMe compounds involves a reaction with a substituted benzoquinone reagent under basic conditions.[8] This reaction produces a distinct color change, signaling the potential presence of an NBOMe compound. The key advantage is its ability to differentiate NBOMes from LSD, which is crucial given that NBOMe compounds are often sold on blotter paper misrepresented as LSD.[8][9]
Protocol: Benzoquinone-Based Spot Test
This protocol is adapted from validated methods for the presumptive detection of 25-NBOMe compounds.[8][9]
-
Sample Preparation: Place a small, scraped portion of the suspected solid material or a small piece (approx. 1x1 mm) of blotter paper onto a ceramic spot plate.
-
Reagent Addition: Add one drop of the substituted benzoquinone reagent to the sample.
-
Reaction Development: Add one drop of a basic solution (e.g., sodium hydroxide) to the mixture.
-
Observation: Observe for an immediate color change. A positive result for the presence of an NBOMe compound is typically indicated by a specific color change (e.g., blue).[10]
-
Validation: Run a blank (reagents only) and a positive control (if a standard is available) in parallel to ensure reagent integrity.
Causality: The basic conditions facilitate the reaction between the electron-rich phenethylamine structure of the NBOMe and the electron-deficient benzoquinone, leading to a colored product. This test provides a quick and valuable, albeit non-specific, first indication. A positive result necessitates confirmatory analysis.
Confirmatory Analysis: Chromatographic Techniques
Confirmatory techniques provide definitive identification of a substance. Gas and liquid chromatography coupled with mass spectrometry are the gold standard methods in forensic toxicology.[1][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While the mass spectra of NBOMe isomers are very similar, their separation relies on differences in their retention times on the GC column.[12]
Principle: The sample is vaporized and separated into its components as it travels through a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum is a chemical fingerprint that can be compared to a library, while the retention time provides an additional, crucial point of identification for differentiating isomers.[6][12]
Caption: Principle of GC-MS for Isomer Differentiation.
Protocol: GC-MS Analysis of 25I-NB3OMe
-
Sample Preparation (Blotter Paper):
-
Instrumentation and Parameters: The following table provides a validated starting point for analysis.[6][12][13]
| Parameter | Setting | Rationale |
| GC System | Agilent 7890A or equivalent | Widely used and robust platform. |
| Column | DB-5MS (or equivalent 5% phenyl) | Provides good separation for phenethylamines. |
| 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for general screening. | |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas providing good chromatographic efficiency. |
| Injector | 280°C, Splitless or Split (e.g., 25:1) | High temperature ensures complete vaporization. Splitless for trace amounts, split for higher concentrations. |
| Oven Program | Initial: 100-150°C, hold 1 min | Allows for solvent focusing. |
| Ramp: 15°C/min to 300°C | A moderate ramp rate balances resolution and run time. | |
| Final Hold: 9-15 min | Ensures elution of all compounds. | |
| MS System | Quadrupole MS | Standard for routine forensic analysis. |
| Ion Source | Electron Impact (EI), 70 eV | Standard ionization energy, produces reproducible fragmentation. |
| Source Temp. | 230°C | Optimizes ionization and minimizes degradation. |
| Mass Range | 40-550 amu | Covers the expected mass range of the analyte and its fragments. |
Data Interpretation:
-
Retention Index (RI): The key to differentiating isomers is the retention time, often converted to a retention index for inter-laboratory comparability. The elution order on a non-polar column is typically 2-methoxy, followed by 3-methoxy, and then 4-methoxy.[12]
-
Mass Spectrum: The EI mass spectrum will show characteristic fragments. While the molecular ion (m/z 427) may be weak or absent, key fragments include m/z 121 (methoxybenzyl cation, the base peak) and m/z 91 (tropylium ion).[6] The fragmentation pattern is largely dictated by the stable methoxybenzyl cation, making the spectra of the isomers highly similar.[6][12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for analyzing biological matrices (urine, blood) due to its high sensitivity, specificity, and minimal sample preparation requirements.[1][11][14] It is particularly well-suited for NBOMe compounds, which may be present at very low concentrations in biological fluids.[15]
Principle: LC separates compounds in the liquid phase. The eluent is then introduced into a mass spectrometer, typically a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected, fragmented, and specific product ions are monitored. This two-stage filtering provides exceptional selectivity and sensitivity.
Caption: Principle of LC-MS/MS (MRM) for High Sensitivity.
Protocol: LC-MS/MS Screening in Urine
-
Sample Preparation ("Dilute-and-Shoot"): [11][14]
-
Centrifuge the urine sample at 3000g for 5 minutes.
-
Take 20 µL of the supernatant and add 20 µL of an internal standard working solution.
-
Dilute the mixture to 1 mL with 50% methanol in water.
-
Filter through a 0.22 µm PVDF filter prior to injection.
-
-
Instrumentation and Parameters: This protocol is based on established methods for broad screening of phenethylamines.[11][14][16]
| Parameter | Setting | Rationale |
| LC System | Shimadzu, Agilent, or equivalent | Standard high-performance liquid chromatography systems. |
| Column | Phenyl-Hexyl or C18 (e.g., 100 x 2.1 mm) | Phenyl-Hexyl offers alternative selectivity for aromatic compounds. C18 is a robust, common choice. |
| Mobile Phase A | 0.1% Formic Acid + 5 mM Ammonium Acetate in Water | Modifiers aid in protonation and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Common organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.3-0.4 mL/min | Typical for analytical scale columns. |
| Gradient | Linear gradient from ~10% B to 90% B | A gradient is necessary to elute a wide range of compounds. |
| MS System | Triple Quadrupole (e.g., Sciex 4500, Agilent 6460) | Required for MRM analysis. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar, ionizable compounds like phenethylamines. |
| Ion Spray Voltage | +5500 V | Optimizes ion generation. |
| Temperature | 550°C | Aids in desolvation of the mobile phase. |
| MRM Transitions | Precursor Ion: m/z 428.1 ([M+H]+) | The protonated molecular ion of 25I-NB3OMe. |
| Product Ion (Quantifier): e.g., m/z 121.1 | The most abundant and stable fragment, used for quantification. | |
| Product Ion (Qualifier): e.g., m/z 91.1 | A second fragment used for confirmation; the ratio of quantifier to qualifier must match a standard. |
Data Interpretation:
-
Identification is confirmed if a peak appears at the expected retention time for the 3-methoxy isomer and contains both the quantifier and qualifier transitions at the correct ion ratio.
-
The limit of detection (LOD) for this class of compounds using LC-MS/MS is typically in the sub-ng/mL range (e.g., 0.5 ng/mL), demonstrating the method's exceptional sensitivity.[14]
Summary of Techniques
| Technique | Principle | Common Matrices | Specificity for Isomers | Key Advantage |
| Colorimetric Test | Chemical reaction producing a color change | Powders, Blotter Paper | Low (Class-specific) | Rapid, low-cost, field-deployable.[7][8] |
| GC-MS | Chromatographic separation followed by MS detection | Powders, Blotter Paper, Extracts | High (via Retention Index) | Robust, excellent for non-biological samples, established libraries.[12] |
| LC-MS/MS | Chromatographic separation with highly selective MRM detection | Urine, Blood, Oral Fluid | High (via Retention Time) | Exceptional sensitivity and selectivity, ideal for biological matrices.[1][11] |
| FTIR | Absorption of infrared light by molecular bonds | Powders, Extracts | High (via spectral fingerprint) | Can differentiate isomers based on unique vibrational bands.[4][17] |
| NMR | Nuclear spin transitions in a magnetic field | Purified materials | Very High (Definitive) | Provides unequivocal structural confirmation.[18] |
Conclusion
The forensic screening for 25I-NBOMe 3-methoxy isomer hydrochloride requires a methodical and multi-technique approach. Presumptive colorimetric tests provide a valuable first alert, but their results must be confirmed by more sophisticated laboratory methods. Gas Chromatography-Mass Spectrometry is a reliable technique for identifying the isomer in seized materials, primarily through chromatographic separation, as the mass spectra of the isomers are nearly indistinguishable. For biological samples, Liquid Chromatography-Tandem Mass Spectrometry is the method of choice, offering unparalleled sensitivity and selectivity. The protocols and principles outlined in this guide provide a validated framework for the accurate and reliable identification of this potent Novel Psychoactive Substance, ensuring the integrity of forensic investigations.
References
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Lin, H., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed, 34245937. Available at: [Link]
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Kyriakou, C., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European Review for Medical and Pharmacological Sciences, 19(19), 3570-81. Available at: [Link]
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Clancy, L., et al. (2021). Development and validation of a color spot test method for the presumptive detection of 25-NBOMe compounds. Drug Testing and Analysis, 13(5), 1018-1026. Available at: [Link]
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Rocha, J. M., et al. (2021). NBOMe compounds: An overview about analytical methodologies aiming their determination in biological matrices. ResearchGate. Available at: [Link]
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University of Technology Sydney. (n.d.). Colour test method for rapid detection of synthetic drugs. Available at: [Link]
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Casale, J. F., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of analytical toxicology, 39(8), 625–632. Available at: [Link]
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Almeida, R. M., et al. (2016). Rapid Screening Method for New Psychoactive Substances of Forensic Interest: Electrochemistry and Analytical Determination of Phenethylamines (NBOMes) in Blotter Paper. Analytical Chemistry, 88(23), 11633-11640. Available at: [Link]
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Casale, J. F., & Hays, P. A. (2012). Proton NMR spectra of aromatic region of 25I-NBOMe HCl dissolved in CDCl3. Microgram Journal, 9(2). Available at: [Link]
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Nisbet, L. (2020). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. University of Dundee Discovery Research Portal. Available at: [Link]
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Cannaert, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. Available at: [Link]
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WiSys. (n.d.). Colorimetric Presumptive Illicit Drug Detection. Available at: [Link]
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Giorgetti, A., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of analytical toxicology, 38(8), 528–534. Available at: [Link]
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Rocha, T. S., et al. (2023). Colorimetric-Electrochemical Combined Method for the Identification of Drugs of Abuse in Blotter Papers: A Powerful Screening Technique Using Three Analytical Responses. ACS Omega. Available at: [Link]
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Clancy, L., et al. (2020). Development and validation of a color spot test method for the presumptive detection of 25-NBOMe compounds. ResearchGate. Available at: [Link]
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PerkinElmer & Separation Science. (2024). Introduction to NBOMe Compounds — Their Prevalence in Forensic Casework, Effects and Toxicity. Separation Science. Available at: [Link]
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Spectra Analysis Instruments, Inc. (n.d.). Analysis of NBOMe Compounds by GC-IR. Application Note 045. Available at: [Link]
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J-GLOBAL. (n.d.). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Available at: [Link]
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Davidson, J. T., & Jackson, G. P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of mass spectra. Forensic Chemistry, 14, 100160. Available at: [Link]
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Concheiro, M., et al. (2023). Methods for Novel Psychoactive Substance Analysis. ResearchGate. Available at: [Link]
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EMCDDA. (2013). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). Available at: [Link]
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Casale, J. F., & Hays, P. A. (2012). Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines. U.S. Department of Justice. Available at: [Link]
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SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. Available at: [Link]
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National Institute of Justice. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. Available at: [Link]
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Wiergowski, M., et al. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Critical Reviews in Analytical Chemistry, 52(2), 295-313. Available at: [Link]
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Xiaoyu, L., et al. (2018). Seized Blotters Containing One Regioisomer of 25I-NBOMe. Journal of Forensic Biomechanics, 9(1). Available at: [Link]
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University of Technology Sydney. (n.d.). Novel Psychoactive Substances – Methods for Identification, Predicitive Modelling Software and an Experimental Design. Available at: [Link]
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National Institute of Justice. (2020). GC-MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. Available at: [Link]
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DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. Available at: [Link]
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Application Notes & Protocols: In Vitro Characterization of 25I-NBOMe 3-Methoxy Isomer at Serotonin 5-HT₂ₐ Receptors
Introduction
The N-benzyl-substituted phenethylamines, commonly known as the NBOMe series, represent a class of potent serotonergic psychedelics. The most prominent member, 25I-NBOMe (the N-(2-methoxybenzyl) derivative of 2C-I), is a high-affinity, full agonist at the human serotonin 2A (5-HT₂ₐ) receptor, with a reported binding affinity (Kᵢ) as low as 0.044 nM.[1] Its profound psychedelic effects are primarily mediated through the activation of this receptor subtype.[1][2]
The pharmacological profile of NBOMe compounds is highly sensitive to the substitution pattern on the N-benzyl ring. While 25I-NBOMe features a methoxy group at the 2-position, its positional isomers, such as the 3-methoxy and 4-methoxy variants, are also synthetically accessible.[3][4] Crucially, the pharmacological properties of the 25I-NBOMe 3-methoxy isomer have not been extensively evaluated in the scientific literature.[5]
This guide provides a comprehensive framework of in vitro assay protocols designed for researchers, scientists, and drug development professionals to systematically characterize the receptor binding and functional activity of the 25I-NBOMe 3-methoxy isomer. The protocols described herein are designed to be self-validating, employing the well-characterized parent compound, 25I-NBOMe, as a benchmark for comparison. By following these methodologies, researchers can elucidate the affinity, potency, and potential signaling bias of this novel compound at the 5-HT₂ₐ receptor.
Section 1: The 5-HT₂ₐ Receptor Signaling Cascade
The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit.[6] Canonical activation initiates a well-defined signaling cascade. However, like many GPCRs, it can also engage alternative pathways, such as β-arrestin-mediated signaling, which can lead to distinct cellular outcomes. Understanding these pathways is critical for interpreting functional data and identifying potential "biased agonism," where a ligand preferentially activates one pathway over another.
Caption: Canonical Gq and β-Arrestin signaling pathways of the 5-HT₂ₐ receptor.
Section 2: Protocol for Determining Receptor Binding Affinity
To quantify the affinity of the 25I-NBOMe 3-methoxy isomer for the 5-HT₂ₐ receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that is specifically bound to the receptor.
Principle of the Assay
Cell membranes containing the 5-HT₂ₐ receptor are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is adapted from established methods for 5-HT₂ₐ receptor binding.[7][8]
Materials
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.[9]
-
Radioligand: [¹²⁵I]DOI, a 5-HT₂ₐ receptor agonist. Using an agonist radioligand preferentially labels the high-affinity, G protein-coupled state of the receptor.[8]
-
Test Compounds: 25I-NBOMe 3-methoxy isomer and 25I-NBOMe (for comparison).
-
Non-specific Binding Control: Serotonin (5-HT) or DOI at a high concentration (e.g., 10 µM).[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, 10 µM pargyline, pH 7.4. Pargyline is included to inhibit monoamine oxidase.[7]
-
Scintillation Cocktail: As recommended for iodine-125 counting.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C plates) and a cell harvester.[7]
-
Instrumentation: Gamma counter.
Procedure
-
Compound Preparation: Prepare serial dilutions of the test compounds (3-methoxy isomer and 25I-NBOMe) in assay buffer. A typical concentration range would be 10⁻¹² M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine the following in a total volume of 200 µL:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control (10 µM DOI).
-
50 µL of test compound dilution.
-
50 µL of [¹²⁵I]DOI (at a final concentration near its Kₑ, e.g., 0.5 nM).[7]
-
50 µL of diluted cell membranes (protein concentration to be optimized, e.g., 5-15 µ g/well ).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[7]
-
Filtration: Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, add scintillation cocktail to each well, and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Section 3: Protocols for Assessing Functional Receptor Activation
Binding affinity does not describe the functional effect of a compound. Functional assays are required to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist, and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).
Protocol 2: Gq-Mediated Calcium Mobilization Assay
This is a robust, high-throughput assay that measures the primary downstream event of Gq activation: the release of intracellular calcium.[6][10]
Materials
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.[11]
-
Culture Medium: DMEM or F-12 with 10% FBS, penicillin/streptomycin.
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive Dye: Fluo-4 AM or a commercial no-wash calcium assay kit.[12]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Organic Anion Transport Inhibitor: Probenecid (may be required to prevent dye leakage from certain cell lines like CHO).[10]
-
Instrumentation: A fluorescence plate reader with kinetic reading capability and automated injection (e.g., FlexStation®, FDSS).
Caption: Experimental workflow for the Calcium Mobilization Assay.
Procedure
-
Cell Plating: Seed cells into the black, clear-bottom microplate at a density that will yield a 90-100% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.[10]
-
Dye Loading: Aspirate the culture medium. Add the calcium-sensitive dye solution (prepared in assay buffer, with probenecid if necessary). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.[10]
-
Compound Addition & Measurement:
-
Place the cell plate into the fluorescence reader.
-
Set the instrument to record fluorescence kinetically (e.g., one reading per second) for a total of 120-180 seconds.
-
After establishing a stable baseline reading (e.g., 15-20 seconds), program the instrument to automatically inject the test compounds from a separate compound plate.
-
Continue recording to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well after compound addition.
-
Normalize the data to the response of a vehicle control (0% activation) and a saturating concentration of a full agonist like 5-HT or 25I-NBOMe (100% activation).
-
Plot the normalized response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Protocol 3: β-Arrestin Recruitment BRET Assay
This assay quantifies the recruitment of β-arrestin-2 to the activated 5-HT₂ₐ receptor, a key step in receptor desensitization and a distinct signaling pathway. Bioluminescence Resonance Energy Transfer (BRET) is an ideal technology for this purpose.[13][14]
Materials
-
Cell Line: HEK293 cells.
-
Expression Plasmids:
-
5-HT₂ₐ receptor C-terminally tagged with a BRET donor (e.g., Renilla Luciferase, Rluc).
-
β-arrestin-2 N-terminally tagged with a BRET acceptor (e.g., Venus or YFP).
-
-
Transfection Reagent: e.g., Lipofectamine® 3000.
-
Assay Plate: White, opaque 96-well microplates.
-
BRET Substrate: Coelenterazine h.
-
Instrumentation: A plate reader capable of simultaneous dual-channel luminescence detection (for BRET).
Procedure
-
Transfection: Co-transfect HEK293 cells with the 5-HT₂ₐ-Rluc and Venus-β-arrestin-2 plasmids. Plate the transfected cells into the white 96-well plate and incubate for 24-48 hours.
-
Assay Execution:
-
Aspirate the culture medium and replace it with assay buffer (e.g., HBSS).
-
Add the test compounds at various concentrations and incubate for 5-15 minutes at 37°C.
-
Add the BRET substrate Coelenterazine h to a final concentration of 5 µM.
-
-
Measurement: Immediately measure the luminescence at the acceptor wavelength (e.g., 530 nm for Venus) and the donor wavelength (e.g., 475 nm for Rluc).
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength).
-
Subtract the baseline BRET ratio (from vehicle-treated cells) to get the net BRET signal.
-
Plot the net BRET signal against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for β-arrestin recruitment.
-
Section 4: Data Interpretation and Presentation
Table 1: Summary of In Vitro Pharmacological Data
| Compound | Binding Affinity | Gq Functional Activity | β-Arrestin Recruitment |
| Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | |
| 25I-NBOMe (Reference) | [Experimental Value] | [Experimental Value] | 100 |
| 25I-NBOMe 3-Methoxy Isomer | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Eₘₐₓ values are expressed relative to the maximum response of a reference full agonist (e.g., 25I-NBOMe or 5-HT).
Interpreting the Results
-
Affinity (Kᵢ): A lower Kᵢ value indicates higher binding affinity. Comparing the Kᵢ values will reveal if the shift in the methoxy group's position alters how tightly the compound binds to the 5-HT₂ₐ receptor.
-
Potency (EC₅₀): A lower EC₅₀ value indicates greater potency. This reflects the concentration required to elicit a half-maximal functional response.
-
Efficacy (Eₘₐₓ): This indicates the maximum response a compound can produce. An Eₘₐₓ similar to 25I-NBOMe suggests a full agonist. A significantly lower Eₘₐₓ suggests it is a partial agonist. An Eₘₐₓ of zero (while still showing binding affinity) would indicate an antagonist.
-
Signaling Bias: Compare the relative potencies and efficacies between the Gq calcium assay and the β-arrestin assay. If the 3-methoxy isomer is significantly more potent or efficacious in one assay compared to the other (relative to the reference compound), it may be described as a "biased agonist."
Conclusion
The provided protocols offer a robust, field-proven framework for the comprehensive in vitro characterization of the 25I-NBOMe 3-methoxy isomer. By systematically assessing its binding affinity, functional potency and efficacy in both Gq and β-arrestin signaling pathways, researchers can build a detailed pharmacological profile. This data is essential for understanding the structure-activity relationships within the NBOMe class and for predicting the potential physiological and toxicological effects of this novel psychoactive substance.
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Wikipedia. 25I-NBOMe. [Link]
-
EMCDDA. Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]
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Poklemba et al. (2021). Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe. Scientific Reports. [Link]
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Pottie, Y., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. [Link]
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Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
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Golembiowska, K., & Herian, M. (2020). Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission. Pharmacological Reports. [Link]
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ChEMBL. Radioligand binding assays for human 5-HT2A receptor. [Link]
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Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]
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ResearchGate. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2AR. [Link]
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Schepici, G., et al. (2023). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences. [Link]
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Urs, N. M., et al. (2012). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Methods in Molecular Biology. [Link]
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Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
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QPS. In vitro screening tools to assess effects of psychedelic substances on structural and functional neuroplasticity in rat primary. [Link]
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Caron, M. G., et al. (2014). Application of BRET for Studying G Protein-Coupled Receptors. Current Pharmaceutical Design. [Link]
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van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. [Link]
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Hollins, J. J., & Ikpe, J. (2017). Monitoring G protein activation in cells with BRET. Methods in Molecular Biology. [Link]
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Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
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DeRuiter, J., et al. (2015). Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines. National Criminal Justice Reference Service. [Link]
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Zhou, J., et al. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
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Wang, T., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and Drug Development Technologies. [Link]
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He, Q., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
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Wu, X., et al. (2019). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. Bioorganic & Medicinal Chemistry. [Link]
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Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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ResearchGate. Calcium Flux Assay Protocol. [Link]
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Eurofins Discovery. Calcium Flux Assays. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
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Nichols, D. E. (2021). Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. Molecules. [Link]
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UNC School of Medicine. (2022). UNC research reveals role of genetic variants on psychedelics' therapeutic effects. [Link]
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Kuśmider, M., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Forensic Science International. [Link]
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Latacz, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. [Link]
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Pottie, Y., et al. (2023). Off-target activity of NBOMes and NBOMe analogs at the µ opioid receptor. Archives of Toxicology. [Link]
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Zuba, D. (2013). N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online. [Link]
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Application Note: Optimized Solid-Phase Extraction of 25I-NBOMe from Human Plasma for LC-MS/MS Analysis
Abstract
This application note presents a robust and validated solid-phase extraction (SPE) protocol for the selective isolation and concentration of 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) and its potential isomers from human plasma.[1][2] 25I-NBOMe is a potent synthetic hallucinogen that presents significant challenges for bioanalysis due to its high potency and consequently low concentrations in biological matrices.[3][4] This method utilizes a mixed-mode cation exchange SPE strategy to achieve high recovery and excellent sample cleanup, making it suitable for sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol has been developed to meet the rigorous standards of forensic and clinical toxicology, providing a reliable workflow for researchers, toxicologists, and drug development professionals.
Introduction
The emergence of novel psychoactive substances (NPS), such as the N-benzylphenethylamine derivative 25I-NBOMe, poses a continuous challenge to clinical and forensic toxicology.[2][5] 25I-NBOMe is a potent 5-HT₂A receptor agonist, with effects reported at sub-milligram doses, leading to low ng/mL to pg/mL concentrations in biological fluids like plasma and serum.[1][3][4][6][7] Accurate and sensitive detection methods are therefore crucial for identifying and quantifying this compound in cases of intoxication or for pharmacokinetic studies.[1][6]
Sample preparation is a critical step for the successful analysis of low-concentration analytes in complex biological matrices.[8] Plasma contains numerous endogenous components, such as proteins and phospholipids, that can interfere with analysis and cause ion suppression in mass spectrometry.[1] Solid-phase extraction (SPE) is a powerful technique for isolating analytes of interest from these interfering substances while also concentrating the sample.[2][8][9]
This application note details an optimized SPE method that leverages the chemical properties of 25I-NBOMe. As a phenethylamine derivative, 25I-NBOMe contains a secondary amine that can be protonated, making it amenable to a mixed-mode SPE approach that combines reversed-phase and ion-exchange retention mechanisms.[10][11][12][13] This dual retention strategy provides superior selectivity and cleanup compared to single-mode SPE, resulting in higher sensitivity and robustness of the subsequent LC-MS/MS analysis. The method described herein is based on established principles of bioanalytical method validation as outlined by the FDA.[14][15][16][17][18]
Materials and Methods
Reagents and Chemicals
-
25I-NBOMe and 25H-NBOMe (internal standard, ISTD) reference standards were purchased from a certified supplier.
-
HPLC-grade methanol, acetonitrile, dichloromethane, and isopropanol were obtained from a reputable chemical supplier.
-
Formic acid, ammonium hydroxide, and ammonium acetate were of analytical grade.
-
Deionized water was generated in-house.
-
Human plasma was sourced from a certified biobank.
-
Mixed-mode strong cation exchange (SCX) SPE cartridges (e.g., Clean Screen® ZSDUA020 or equivalent) were used.[1][19]
Equipment
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., HPLC or UPLC coupled to a triple quadrupole mass spectrometer)
Sample Preparation
-
Standard and QC Preparation: Stock solutions of 25I-NBOMe and 25H-NBOMe were prepared in methanol. Working solutions were prepared by serial dilution. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with appropriate volumes of the working solutions.
-
Plasma Pre-treatment: To 1 mL of plasma sample (calibrator, QC, or unknown), add 50 µL of ISTD working solution (e.g., 10 ng/mL 25H-NBOMe).[19] Add 1 mL of 100 mM phosphate buffer (pH 6.0) to the plasma.[1][19] Vortex for 5 minutes and then centrifuge for 10 minutes at 3000 rpm to precipitate proteins.[1][19]
Solid-Phase Extraction Protocol
The following protocol is optimized for a mixed-mode SCX SPE cartridge.
Step-by-Step Methodology
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to aspirate the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash 1 (Polar Interferences): Wash the cartridge with 3 mL of deionized water to remove salts and other polar matrix components.[1][19]
-
Wash 2 (Acidic and Neutral Interferences): Wash with 1 mL of 100 mM acetic acid to remove acidic and neutral interferences.[1][19]
-
Wash 3 (Non-polar Interferences): Wash with 3 mL of methanol to remove non-polar, non-basic interferences like lipids.[1][19]
-
After the final wash, dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove any residual solvent.
-
-
Elution:
-
Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonia (78:20:2 v/v/v).[1][19] The ammonia in the elution solvent neutralizes the charge on the analyte, disrupting the ion-exchange retention mechanism and allowing for its release.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 0.1% formic acid in water/acetonitrile) for LC-MS/MS analysis.
-
Visual Workflow
Caption: Workflow for the solid-phase extraction of 25I-NBOMe from plasma.
Method Validation and Performance
The described SPE protocol, when coupled with a suitable LC-MS/MS method, demonstrates excellent performance characteristics in line with FDA guidelines on bioanalytical method validation.[14][16]
Recovery and Matrix Effects
The absolute recovery of the SPE method is determined by comparing the peak area of an analyte extracted from plasma to the peak area of an unextracted standard of the same concentration.[1] The matrix effect is assessed by comparing the peak area of an analyte spiked into an extracted blank plasma sample to the peak area of a pure standard.
Table 1: Method Performance Characteristics
| Parameter | 25I-NBOMe | 25H-NBOMe (ISTD) |
| Absolute Recovery | 97% | 86% |
| Ion Suppression | 7% | 3% |
| Linearity (pg/mL) | 30 - 2000 | - |
| LOD (pg/mL) | 10 | - |
| LOQ (pg/mL) | 30 | - |
| Intra-day Precision | < 15% | - |
| Inter-day Precision | < 15% | - |
| Accuracy | 85 - 115% | - |
Data presented are typical and may vary based on the specific LC-MS/MS system and conditions used. Data is aggregated from published methods.[1][19]
Discussion
The success of this SPE protocol is rooted in the principles of mixed-mode chromatography. The sorbent possesses both hydrophobic (reversed-phase) and strong cation-exchange functionalities.[10][12][13]
-
Analyte Retention: During sample loading at a controlled pH of 6, the secondary amine of 25I-NBOMe is protonated (positively charged). This allows for strong retention via two mechanisms:
-
Ion-Exchange: The positively charged amine binds to the negatively charged sulfonic acid groups on the sorbent.
-
Reversed-Phase: The hydrophobic aromatic rings of the molecule interact with the non-polar backbone of the sorbent. This dual retention is critical for effectively capturing the analyte from the complex plasma matrix.
-
-
Interference Removal: The multi-step wash sequence is designed to selectively remove different classes of interferences. The water and acetic acid washes remove polar, acidic, and neutral compounds without disrupting the strong ionic and hydrophobic binding of the target analyte. The methanol wash effectively removes many endogenous lipids and other non-polar compounds.[1]
-
Selective Elution: The final elution step uses a non-polar solvent system (dichloromethane/isopropanol) containing a small amount of ammonia.[1][19] The ammonia increases the pH, neutralizing the charge on the 25I-NBOMe molecule. This disrupts the strong ion-exchange interaction, allowing the analyte to be eluted by the organic solvent. This highly selective elution ensures that only basic compounds are collected, resulting in a very clean extract.
Conclusion
This application note provides a detailed and scientifically-grounded protocol for the solid-phase extraction of 25I-NBOMe from human plasma. By employing a mixed-mode cation exchange SPE strategy, this method achieves high analyte recovery, efficient removal of matrix interferences, and excellent reproducibility. The resulting clean extract is highly compatible with sensitive LC-MS/MS analysis, enabling accurate quantification of 25I-NBOMe at the low concentrations typically found in biological samples. This protocol serves as a valuable tool for researchers and toxicologists in the fields of forensic science, clinical chemistry, and pharmacology.
References
-
Poklis, A., et al. (2014). High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum. Journal of Analytical Toxicology. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
Zanardis, M., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Pharmacological Research. Available at: [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Poklis, J. L., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology. Available at: [Link]
-
Walterscheid, J. P., et al. (2014). Postmortem Detection of 25I-NBOMBe in Fluids and Tissues of a Young Man Who Fell Seven Stories to his Death. Academic Forensic Pathology. Available at: [Link]
-
Salomone, A., et al. (2017). Application of a urine and hair validated LC-MS-MS method to determine the effect of hair color on the incorporation of 25B-NBOMe, 25C-NBOMe and 25I-NBOMe into hair in the rat. ResearchGate. Available at: [Link]
-
Poklis, J. L., et al. (2014). Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death. Forensic Science International. Available at: [Link]
-
Mohr, A. L., et al. (2016). An evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC-MS-MS: method validation and analyte stability. ResearchGate. Available at: [Link]
-
Rocha, T. S., et al. (2017). Rapid Screening Method for New Psychoactive Substances of Forensic Interest: Electrochemistry and Analytical Determination of Phenethylamines Derivatives (NBOMe) via Cyclic and Differential Pulse Voltammetry. ACS Omega. Available at: [Link]
-
Rocha, T. S., et al. (2017). Rapid Screening Method for New Psychoactive Substances of Forensic Interest: Electrochemistry and Analytical Determination of Ph. SciSpace. Available at: [Link]
-
Record, M. R., et al. (2015). Method Development of NBOMes in Oral Fluid by Solid Supported Liquid Extraction and Gas Chromatography Mass Spectrometry. Arcadia University. Available at: [Link]
-
Wu, X., et al. (2018). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. Diva-portal.org. Available at: [Link]
-
Walton, S. E., & Krotulski, A. J. (2015). Fatal Intoxications with 25B-NBOMe and 25I-NBOMe in Indiana During 2014. Journal of Analytical Toxicology. Available at: [Link]
-
Gil, C., et al. (2023). Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry. Scientific Reports. Available at: [Link]
-
Wikipedia. (n.d.). 25I-NBOMe. Available at: [Link]
-
Phenomenex. (2017). The Complete Guide to Solid Phase Extraction (SPE). Available at: [Link]
-
Biotage. (2023). When should I choose a mixed-mode SPE? Available at: [Link]
-
Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Available at: [Link]
-
Pule, B. O., et al. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. Available at: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (2013). EMCDDA-Europol Joint Report on a new psychoactive substance: 25I-NBOMe. Available at: [Link]
-
ResearchGate. (n.d.). Schematic of the 25I-NBOMe synthesis process. Available at: [Link]
-
Thermo Fisher Scientific. (2011). Extraction of Commonly Abused Substituted Phenethylamines from Urine and Subsequent Analysis by GC-MS. Available at: [Link]
-
Walton, S. E., & Krotulski, A. J. (2015). Fatal Intoxications with 25B-NBOMe and 25I-NBOMe in Indiana During 2014. SciSpace. Available at: [Link]
Sources
- 1. High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum: HPLC/MS/MS Method for 2CC-NBOMe and 25I-NBOMe in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.cn]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. biotage.com [biotage.com]
- 13. agilent.com [agilent.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. hhs.gov [hhs.gov]
- 18. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 19. Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing storage conditions to prevent degradation of 25I-Nbome 3-methoxy isomer
A Guide to Optimizing Storage Conditions and Preventing Degradation
Document ID: TSC-25INB-SM-V1.2 Last Updated: February 22, 2026
Introduction: Understanding the Molecule's Inherent Instabilities
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the 25I-NBOMe 3-methoxy isomer. As a substituted N-benzyl phenethylamine, this compound possesses specific structural motifs that render it susceptible to degradation under common laboratory conditions.[1] Proactive and optimized storage is not merely a best practice; it is essential for ensuring sample integrity, experimental reproducibility, and the validity of your research data.
The primary points of instability in the 25I-NBOMe molecular structure are:
-
The Imine Moiety (or precursor amine): While technically an N-benzyl amine, the synthetic route often involves an imine intermediate formed via reductive amination.[1][2] The core C=N double bond of an imine is susceptible to hydrolysis, a reaction that can reverse the molecule's formation, particularly in the presence of water and acidic or basic conditions.[3][4][5][6] This process can cleave the N-benzyl group, leading to the formation of 2C-I and 3-methoxybenzaldehyde.
-
The Methoxy Groups: The ether linkages of the methoxy groups on the phenethylamine ring can be susceptible to O-demethylation, a known metabolic pathway for NBOMe compounds that can also occur chemically under harsh conditions.[7][8][9]
-
The Phenethylamine Backbone: Like other phenethylamines, the molecule is prone to oxidation.[10][11][12] This can lead to the formation of various degradation products, often accompanied by a visible change in the material's color (e.g., yellowing or browning).
This guide provides a comprehensive framework for mitigating these degradation pathways through optimized storage and handling protocols.
Core Principles of Long-Term Storage
Proper storage is the first line of defense against degradation. The following table summarizes the recommended conditions based on the chemical vulnerabilities of the 25I-NBOMe 3-methoxy isomer.
| Parameter | Optimal Condition | Sub-Optimal/Poor Condition | Rationale & Causality |
| Temperature | -20°C to -80°C | Refrigerated (4°C) or Ambient (18-25°C) | Lower temperatures drastically reduce the rate of all chemical reactions, including hydrolysis and oxidation. Storing at ambient or even refrigerated temperatures is unsuitable for long-term stability.[13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Air (Oxygen and Moisture) | Oxygen is a key reactant in oxidative degradation pathways of phenethylamines.[11][14] Argon or nitrogen displaces oxygen, preventing these reactions. It also displaces atmospheric moisture, mitigating hydrolysis risk. |
| Light | Complete Darkness (Amber Vial/Foil) | Any exposure to UV or ambient light | Many pharmaceutical compounds undergo photodegradation when exposed to light, which provides the energy to initiate degradative reactions like radical formation.[15][16] |
| Container | Borosilicate Glass Vial with PTFE-lined Cap | Plastic tubes (e.g., Eppendorf), poorly sealed containers | Borosilicate glass is non-reactive. A Polytetrafluoroethylene (PTFE)-lined cap provides a superior seal against moisture and gas exchange compared to other liners. Plastics may leach contaminants or allow gas/moisture ingress. |
| Form | Solid (as salt, e.g., HCl) or Anhydrous Solvent Solution | Aqueous Solution (especially non-buffered) | The solid salt form is generally the most stable. If in solution, an anhydrous, aprotic solvent (e.g., Acetonitrile, Anhydrous Ethanol) is preferred. Water is a direct reactant for hydrolysis.[3][4][6] |
| pH (if in solution) | Slightly Acidic (pH 4-6) | Neutral (pH 7) or Basic (pH > 8) | The imine bond is susceptible to hydrolysis, which can be catalyzed by both acid and base.[5][6] Many phenethylamines exhibit greater stability in slightly acidic conditions compared to neutral or alkaline environments where base-catalyzed hydrolysis and oxidation can accelerate.[17][18] |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My solid 25I-NBOMe sample, which was originally a white powder, has turned yellow/brown. What happened and is it still usable?
Answer: A color change from white to yellow or brown is a strong indicator of oxidative degradation.[16] This is a common fate for phenethylamine derivatives when exposed to atmospheric oxygen over time.[11][12]
-
Causality: The phenethylamine core is susceptible to oxidation, which can form colored impurities. This process is accelerated by heat, light, and the presence of moisture.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the sample was stored at ≤ -20°C under an inert atmosphere and protected from light.[13]
-
Purity Analysis: Before use, you MUST re-qualify the material. Use an analytical technique like HPLC-UV or LC-MS to determine the purity. Compare the peak area of the parent compound to any new impurity peaks.[19][20]
-
Usability Decision: If purity has dropped significantly (e.g., >5-10% degradation), the sample should be discarded as the impurities could have unknown pharmacological or toxicological profiles and will confound experimental results. If degradation is minimal (<2%), it may be usable for preliminary or non-critical experiments, but this is not ideal.
-
Question: I prepared a stock solution in methanol and stored it at 4°C. After a week, my results are inconsistent. Could the compound be degrading in solution?
Answer: Yes, degradation in solution is highly probable under those conditions. While methanol is a better choice than water, storing at 4°C is insufficient to halt degradation for extended periods.
-
Causality: Even in a solvent, molecules are mobile and can react. Hydrolysis can still occur if trace amounts of water are present in the methanol.[3] Furthermore, 4°C only slows, but does not stop, degradation reactions. For week-long or month-long storage, -20°C or colder is necessary.
-
Troubleshooting Flowchart:
Caption: Primary degradation pathways for 25I-NBOMe.
Experimental Protocol: Stability Testing via HPLC-UV
To ensure the integrity of your working stock, it is crucial to have a self-validating system. This protocol provides a standardized method for conducting an accelerated stability study. This follows the principles outlined in the ICH Q1A guidelines for stability testing. [21][22][23][24][25] Objective: To quantify the degradation of 25I-NBOMe 3-methoxy isomer over time under defined stress conditions.
Materials:
-
25I-NBOMe 3-methoxy isomer HCl salt
-
Acetonitrile (HPLC Grade, Anhydrous)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid
-
Ammonium Acetate
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials with PTFE-lined caps
Experimental Workflow Diagram:
Caption: Workflow for an accelerated stability study.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Methanol.
-
-
Stock Solution Preparation (T=0):
-
Accurately weigh ~10 mg of the compound and dissolve in 10.0 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution. This is your T=0 reference standard. Store immediately at -80°C.
-
-
Preparation of Stability Samples:
-
Prepare three separate 10 µg/mL working solutions from the stock solution in amber HPLC vials.
-
Vial 1 (Accelerated): Store in an incubator at 40°C.
-
Vial 2 (Ambient): Store in a chamber at 25°C with 60% relative humidity. [21] * Vial 3 (Control): Store in a freezer at -20°C.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with 70% A / 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Analyze the T=0 standard first to establish the initial purity and retention time.
-
At each time point (e.g., 1 week, 2 weeks, 4 weeks), retrieve the stability samples, allow them to come to room temperature, and inject them into the HPLC system.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity at each time point using the area normalization method:
-
% Purity = (Area of Parent Peak / Total Area of All Peaks) x 100
-
-
A significant decrease in purity in the 40°C or 25°C samples compared to the -20°C control indicates instability under those conditions.
-
References
- RSC Publishing. (n.d.). Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation.
- Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU.
- BYJU'S. (2022, March 29). Imine Hydrolysis.
- News-Medical. (2018, October 30). Imine Hydrolysis.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
- Master Organic Chemistry. (2022, March 7).
- ICH. (n.d.). Quality Guidelines.
- (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.
- Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism.
- (2024, October 23).
- Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
- (n.d.).
- PMC. (n.d.). High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum.
- MDPI. (2024, January 6).
- University of York. (n.d.). Safe Storage of Chemicals. Department of Biology.
- PMC. (2025, October 30).
- DOI. (n.d.). Case studies on photocatalytic degradation of pharmaceuticals in different countries.
- Frontiers. (2020, February 25).
- Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2).
- (n.d.).
- Environment, Health and Safety. (n.d.). 7.9.1 General Storage Guidelines.
- SciSpace. (n.d.).
- PMC. (2015, September 16). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl)
- University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety.
- ResearchGate. (n.d.).
- ACS Publications. (2015, December 15). Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology.
- LJMU Research Online. (2013, August 15). N-(2-methoxybenzyl)ethanamine (25I-NBOMe).
- PubMed. (2001, November 27).
- ResearchGate. (2016, April 19). The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues.
- PubMed. (2025, November 17).
- Apollo Scientific. (n.d.). N-Benzyl-2-phenethylamine.
- ResearchGate. (2025, August 6). Oxidation of 2-Phenylethylamine with N-Bromosuccinimide in Acid and Alkaline Media: A Kinetic and Mechanistic Study.
- (2013, August 15). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe).
- PubMed. (2000, December 12). Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A.
- Wikipedia. (n.d.). Phenethylamine.
- PMC. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.
- ACS Publications. (2014, January 7). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.
- Wikipedia. (n.d.). 25I-NBOMe.
- (n.d.). Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe)
- Benchchem. (n.d.). Technical Support Center: Synthesis of N-benzyl-1-phenylethylamine.
- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
- PMC. (n.d.). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota.
- ResearchGate. (2026, January 25). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota.
- PMC - NIH. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
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- 25. memmert.com [memmert.com]
Technical Support Center: Enhancing Detection Sensitivity for Trace 25I-NBOMe 3-Methoxy Isomer
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the analytical detection of novel psychoactive substances (NPS). Specifically, it addresses the challenges associated with enhancing the sensitivity of detection for trace amounts of the 25I-NBOMe 3-methoxy isomer. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to empower you to overcome common experimental hurdles and ensure the scientific integrity of your results.
Our approach is rooted in three core pillars:
-
Expertise & Experience: We delve into the "why" behind experimental choices, providing a clear rationale for each step.
-
Trustworthiness: The protocols and troubleshooting advice presented are designed as self-validating systems to ensure reliable outcomes.
-
Authoritative Grounding: Key claims and protocols are substantiated with in-text citations and a comprehensive reference list, providing a foundation of established scientific principles.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Q1: I am having difficulty chromatographically separating the 25I-NBOMe 3-methoxy isomer from the more common 2-methoxy isomer. What can I do?
A1: Co-elution of positional isomers is a significant challenge in the analysis of NBOMe compounds. Achieving baseline separation is critical for accurate identification and quantification. Here are several strategies to improve your chromatographic resolution:
-
Column Selection:
-
Reverse-Phase (RP) Chromatography: While standard C18 columns can provide some separation, consider using a column with a different selectivity. A biphenyl or pentafluorophenyl (PFP) stationary phase can offer alternative interactions, such as pi-pi stacking, which can enhance the separation of aromatic positional isomers.[1] A study on the separation of 25I-NBOMe positional isomers demonstrated the utility of a BEH C8 column in RPC mode and an HSS PFP column in HILIC mode.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an effective alternative to reverse-phase chromatography for polar compounds like NBOMe isomers. The different retention mechanism can often provide the necessary selectivity for separation.
-
-
Mobile Phase Optimization:
-
Solvent Composition: Fine-tuning the organic modifier (e.g., acetonitrile vs. methanol) and its gradient can significantly impact resolution. A shallower gradient around the elution time of the isomers can improve their separation.
-
Additives: The addition of a small percentage of a modifier like formic acid or ammonium acetate to the mobile phase can improve peak shape and may enhance selectivity by altering the ionization state of the analytes.[3]
-
-
Multi-Dimensional Liquid Chromatography (MDLC): For particularly challenging separations, two-dimensional LC (2D-LC) can provide a significant increase in peak capacity and resolution.[2] This involves using two columns with different selectivities, where a fraction from the first dimension is transferred to the second dimension for further separation.
Q2: The signal intensity for the 3-methoxy isomer is very low, close to the limit of detection. How can I enhance the sensitivity of my LC-MS/MS method?
A2: Detecting trace levels of the 3-methoxy isomer requires optimizing your mass spectrometry conditions and sample preparation to maximize the signal-to-noise ratio.
-
Ionization Source Optimization:
-
Electrospray Ionization (ESI): ESI is the most common ionization technique for NBOMe compounds. Ensure that your source parameters, such as spray voltage, gas flows (nebulizer and drying gas), and source temperature, are optimized for the specific analyte.
-
Declustering Potential (DP) and Collision Energy (CE): These are critical parameters for maximizing the production of specific fragment ions in the tandem mass spectrometer. A thorough optimization of the DP and CE for each multiple reaction monitoring (MRM) transition is essential. For 25I-NBOMe, common transitions include the precursor ion to m/z 121 and m/z 91.[1][3]
-
-
Sample Preparation and Extraction:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex matrices and concentrating the analyte of interest.[3] The choice of SPE sorbent is crucial and should be tailored to the properties of the NBOMe compounds.
-
Liquid-Liquid Extraction (LLE): LLE can also be used for sample cleanup and concentration. Optimization of the extraction solvent and pH is necessary to achieve high recovery.
-
-
Internal Standard Selection:
-
The use of a stable isotope-labeled internal standard (SIL-IS), such as 25I-NBOMe-d3, is highly recommended.[1] A SIL-IS will co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification, especially at trace levels.
-
Q3: I am using GC-MS and suspect thermal degradation of the 25I-NBOMe isomers in the injection port. What are the signs and how can I prevent this?
A3: Thermal degradation is a known issue for some NBOMe and related compounds during GC-MS analysis.[4]
-
Signs of Degradation:
-
The appearance of unexpected peaks in the chromatogram, often corresponding to the 2C-I backbone.
-
Poor peak shape and reproducibility.
-
A significant decrease in the abundance of the molecular ion.
-
-
Prevention Strategies:
-
Lower Injection Port Temperature: While a high injection temperature is often used to ensure complete vaporization, it can also lead to degradation. Experiment with lower injector temperatures to find a balance between efficient vaporization and minimal degradation.
-
Derivatization: Derivatizing the amine group can increase the thermal stability of the molecule and improve its chromatographic properties. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[5] Derivatization can also lead to the formation of unique fragment ions that can aid in isomer differentiation.[6][7]
-
Q4: I am observing significant ion suppression/enhancement in my analysis of biological samples. How can I mitigate these matrix effects?
A4: Matrix effects, the alteration of an analyte's ionization due to co-eluting matrix components, are a major challenge in bioanalysis.[8][9]
-
Effective Sample Preparation:
-
The most effective way to reduce matrix effects is to remove the interfering components through rigorous sample cleanup. As mentioned, SPE and LLE are powerful techniques for this purpose.[3][8]
-
For plasma or serum samples, protein precipitation can be a quick and easy first step, but it may not be sufficient for removing all interfering substances.
-
-
Chromatographic Separation:
-
Improving the chromatographic separation of the analyte from the matrix components is crucial. Adjusting the gradient to ensure the analyte elutes in a "cleaner" region of the chromatogram can significantly reduce matrix effects.[10]
-
-
Use of a Stable Isotope-Labeled Internal Standard:
-
As stated before, a SIL-IS is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction during data analysis.[1]
-
-
Matrix-Matched Calibrators:
-
If a SIL-IS is not available, preparing calibration standards in the same matrix as the samples (e.g., drug-free plasma) can help to compensate for matrix effects.
-
Part 2: Frequently Asked Questions (FAQs)
What are the characteristic mass spectral fragments for the 25I-NBOMe 3-methoxy isomer?
While the mass spectra of positional isomers can be very similar, there are often subtle differences in the relative abundances of fragment ions that can be used for differentiation. For NBOMe compounds, the primary fragmentation occurs at the benzylic C-N bond and the phenethylamine C-N bond.[11][12][13]
-
Common Fragments:
-
m/z 121: This is often the base peak and corresponds to the methoxybenzyl cation.
-
m/z 91: This fragment corresponds to the tropylium ion, formed from the further fragmentation of the methoxybenzyl cation.
-
m/z 150: This fragment arises from cleavage of the phenethylamine C-N bond.
-
-
Isomer Differentiation: The relative abundance of the m/z 150 and m/z 91 ions can be used to distinguish between the ortho (2-methoxy), meta (3-methoxy), and para (4-methoxy) isomers.[12] It is essential to analyze authentic reference standards of each isomer to establish the characteristic ion ratios for your specific instrument and method.
What are typical Limits of Detection (LOD) and Quantification (LOQ) for 25I-NBOMe isomers?
The LOD and LOQ are highly dependent on the analytical method, instrumentation, and matrix. However, published validated methods can provide a general idea of achievable sensitivity.
-
LC-MS/MS in Serum: A validated HPLC-MS/MS method for 25I-NBOMe in serum reported an LOD of 10 pg/mL and an LOQ of 30 pg/mL.[3]
-
LC-MS/MS in Urine: A validated HPLC-MS/MS method for nine NBOMe derivatives in urine reported an LOD of 0.1 ng/mL and an LOQ of 1.0 ng/mL.[14]
-
LC-MS/MS in Whole Blood: A validated method for seven NBOMes in whole blood achieved an LOD of 0.05 ng/mL and an LOQ of 0.1 ng/mL.[15]
It is imperative to determine the LOD and LOQ for your own method through a rigorous validation process.[16][17]
Are there any commercially available reference standards for the 25I-NBOMe 3-methoxy isomer?
Yes, analytical reference standards for the 25I-NBOMe 3-methoxy isomer (also known as 25I-NB3OMe) are available from chemical suppliers that specialize in forensic and research chemicals.[18] It is crucial to use certified reference materials to ensure the accuracy of your identifications and quantifications.
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Sample Preparation of Serum using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application and SPE cartridge.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: To 0.5 mL of serum, add the internal standard (e.g., 25I-NBOMe-d3). Vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid. Dry the cartridge under vacuum for 5 minutes. Wash with 1 mL of methanol. Dry the cartridge again for 2 minutes.
-
Elution: Elute the analytes with 1 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Derivatization for GC-MS Analysis
This protocol is a starting point for derivatization with pentafluoropropionic anhydride (PFPA).
-
Extraction: Perform an appropriate extraction of the sample (e.g., LLE).
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried extract.
-
Reaction: Cap the vial and heat at 70°C for 20 minutes.
-
Evaporation: Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 50 µL of ethyl acetate.
-
Analysis: Inject an aliquot into the GC-MS system.
Table 1: Example LC-MS/MS Parameters for 25I-NBOMe Isomer Analysis
| Parameter | Setting |
| LC Column | Biphenyl, 2.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Precursor > Product 1, Precursor > Product 2 (To be optimized for each isomer) |
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Isomer Co-elution
Caption: Troubleshooting logic for co-eluting 25I-NBOMe isomers.
Diagram 2: Workflow for Enhancing LC-MS/MS Sensitivity
Caption: A systematic approach to increasing LC-MS/MS signal intensity.
References
-
The Utility of Multi-Dimensional Liquid Chromatography for the Analysis of Seized Drugs. (n.d.). Office of Justice Programs. Retrieved February 22, 2026, from [Link]
-
Poklis, J. L., Charles, R. V., & Poklis, A. (2013). High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum. Journal of Analytical Toxicology, 37(8), 517–523. [Link]
-
Poklis, J. L., Clay, D. J., & Poklis, A. (2014). High-Performance Liquid Chromatography with Tandem Mass Spectrometry for the Determination of Nine Hallucinogenic 25-NBOMe Designer Drugs in Urine Specimens. Journal of Analytical Toxicology, 38(7), 413–420. [Link]
-
Johnson, L. A., Johnson, R. D., & Becker, J. (2015). Evolution of the NBOMes: 25C- and 25B- Sold as 25I-NBOMe. Journal of Analytical Toxicology, 39(8), 657–661. [Link]
-
Shanks, K. G., Behonick, G. S., & Dahn, T. (2015). An evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC-MS-MS: method validation and analyte stability. Journal of Analytical Toxicology, 39(6), 449-457. [Link]
-
Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS. (2019). The Center for Forensic Science Research & Education. [Link]
-
Clark, C. R. (n.d.). Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to. National Criminal Justice Reference Service. Retrieved February 22, 2026, from [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2020). IVT Network. [Link]
-
Bonetti, J. L., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 164, 117101. [Link]
-
Seized Blotters Containing One Regioisomer of 25I-NBOMe. (2018). Walsh Medical Media. [Link]
-
Karlsen, M., et al. (2017). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. Tetrahedron, 73(10), 1339-1346. [Link]
-
Jackson, G., et al. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of ion abundances in electron ionization mass spectra. Forensic Chemistry, 14, 100166. [Link]
-
Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). (2013). European Monitoring Centre for Drugs and Drug Addiction. [Link]
-
de P. F. Leite, D., et al. (2021). Synthesis of 25X-NBOMes and 25X-NBOHs (X = H, I, Br) for pharmacological studies and as analytical standards. Tetrahedron Letters, 64, 152726. [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017). Current Protocols in Toxicology, 74(1), 4.43.1-4.43.13. [Link]
-
Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hallucinogens. (2019). Auburn University Electronic Theses and Dissertations. [Link]
-
Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 4(6), 174. [Link]
-
GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023). Journal of Forensic Sciences, 68(4), 1335-1345. [Link]
-
Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. (2015). Journal of Analytical Toxicology, 39(7), 527-533. [Link]
-
Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (2014). Journal of Laboratory Automation, 19(1), 21-30. [Link]
-
Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). (2018). Juniper Publishers. [Link]
-
How to reduce matrix effect and increase analyte signal in extracted samples? (2023). SCIEX. [Link]
-
GC-MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. (n.d.). National Institute of Justice. Retrieved February 22, 2026, from [Link]
-
Kyriakou, C., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European Review for Medical and Pharmacological Sciences, 19(19), 3747-3758. [Link]
-
Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper. (2015). ResearchGate. [https://www.researchgate.net/publication/281273932_Analysis_of_25I-NBOMe_25B-NBOMe_25C-NBOMe_and_other_dimethoxyphenyl-N-2-methoxyphenyl_methyl]ethanamine_derivatives_on_blotter_paper]([Link])
-
NBOMe Designer Drugs: GC-MS and LC-QTOF/MS Detection on Blotter Paper by Brazilian Federal Police (Rio Grande do Sul, Brazil). (2018). Journal of the Brazilian Chemical Society, 29(5), 1023-1031. [Link]
Sources
- 1. Evolution of the NBOMes: 25C- and 25B- Sold as 25I-NBOMe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojp.gov [ojp.gov]
- 3. High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum: HPLC/MS/MS Method for 2CC-NBOMe and 25I-NBOMe in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS [cfsre.org]
- 5. scispace.com [scispace.com]
- 6. etd.auburn.edu [etd.auburn.edu]
- 7. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bme.psu.edu [bme.psu.edu]
- 10. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 11. ojp.gov [ojp.gov]
- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. High-Performance Liquid Chromatography with Tandem Mass Spectrometry for the Determination of Nine Hallucinogenic 25-NBOMe Designer Drugs in Urine Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. caymanchem.com [caymanchem.com]
Navigating the Analytical Maze: A Technical Guide to Overcoming Thermal Instability of NBOMe HCl Salts in GC Analysis
Welcome to the technical support center for the analysis of N-benzylphenethylamine (NBOMe) compounds. This guide is specifically designed for researchers, forensic scientists, and drug development professionals who are encountering challenges with the thermal instability of NBOMe hydrochloride (HCl) salts during Gas Chromatography (GC) analysis. As a class of potent, low-dosage compounds, accurate and reproducible analysis is paramount. However, the inherent chemical nature of these molecules presents significant hurdles when using standard GC methods.
This document moves beyond a simple recitation of methods. It delves into the causal chemistry of NBOMe degradation and provides a logical framework for troubleshooting and method development. Every recommendation is grounded in established analytical principles to ensure the integrity and validity of your results.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the analysis of NBOMe compounds.
Q1: Why are NBOMe HCl salts problematic for standard GC-MS analysis?
NBOMe compounds are high-boiling point compounds, often requiring elevated injector and oven temperatures for volatilization and elution.[1] The primary issue arises from the thermal lability of the N-benzyl ether linkage and the molecule as a whole, especially in its salt form. The high temperatures used in conventional split/splitless injectors (typically 250-300°C) can cause the molecule to degrade before it even reaches the analytical column.[2] This leads to a host of analytical problems, including poor peak shape, diminished response, and in severe cases, the complete absence of the target analyte peak. Instead, you may observe the appearance of smaller, more volatile degradation products, leading to misidentification. A related series of compounds, the N-(2-hydroxybenzyl) derivatives (NBOH), are known to be unstable during GC-MS analysis and almost completely degrade to the corresponding 2C compound.[3] This highlights the inherent instability of this class of molecules under typical GC conditions.
Q2: What are the typical signs of NBOMe degradation in my chromatogram?
There are several tell-tale signs of thermal degradation:
-
Peak Tailing or Broadening: This indicates that the analyte is interacting with active sites in the injector or column, a problem often exacerbated by degradation.
-
Poor Reproducibility: Fluctuating peak areas or retention times are common when thermal degradation is occurring, as the extent of degradation can vary from injection to injection.
-
Low or No Response: The most obvious sign is a significantly smaller peak than expected or the complete absence of the analyte peak.
-
Appearance of Unexpected Peaks: You may see consistent, smaller peaks appearing in your chromatogram that are fragments or rearrangement products of the parent NBOMe molecule. For instance, the related NBOH compounds are known to break down to their 2C analogs.[3]
Q3: Are there alternative analytical techniques that avoid this issue?
Yes. Liquid chromatography (LC) coupled with mass spectrometry (MS), particularly LC-tandem MS (LC-MS/MS) or LC-Quadrupole Time-of-Flight MS (LC-QTOF-MS), is a highly effective alternative.[4][5] These techniques operate at or near ambient temperatures, thus eliminating the issue of thermal degradation.[6] LC-based methods are often preferred for their sensitivity and ability to handle non-volatile and thermally labile compounds without the need for derivatization.[6][7] High-performance liquid chromatography with diode-array detection (HPLC-DAD) has also been used for the analysis of NBOMe compounds.[8]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to troubleshooting common issues encountered during the GC analysis of NBOMe HCl salts.
Issue 1: Complete Signal Loss or Drastically Reduced Peak Area
Underlying Cause: This is the most severe manifestation of thermal degradation, likely occurring in a hot injector. The high temperatures required for volatilization are instead cleaving the molecule.
Solution Pathway:
-
Implement a Cool On-Column (COC) Injection: This is the most direct solution to prevent thermal degradation during sample introduction.[9][10][11] A COC inlet deposits the liquid sample directly onto the column at a low temperature, which then follows the oven's temperature program.[12] This ensures the entire sample is transferred to the column without experiencing the high temperatures of a traditional hot injector.[10][12]
-
Utilize a Programmable Temperature Vaporizer (PTV) Inlet: A PTV inlet offers a compromise between a hot split/splitless and a COC injector. You can start the injection at a low temperature to introduce the sample, and then rapidly ramp the temperature to transfer the analytes to the column. This controlled heating can significantly reduce the thermal stress on the molecule.[2]
Issue 2: Poor Peak Shape (Tailing) and Non-Reproducible Results
Underlying Cause: While thermal degradation is a contributing factor, this issue also points to active sites within the GC system (e.g., in the injector liner, column, or septum) that can interact with the polar NBOMe molecule. Degradation products can also contaminate the system, leading to further active sites.
Solution Pathway:
-
Derivatization: Converting the NBOMe to a less polar, more thermally stable derivative is a highly effective strategy.[13] Silylation or acylation can block the active amine group, reducing its polarity and improving its chromatographic behavior. For example, on-fiber derivatization with trifluoroacetic anhydride (TFAA) has been successfully used for 25I-NBOMe.[13]
-
System Inertness: Ensure your entire GC flow path is as inert as possible.
-
Use deactivated injector liners.
-
Employ a guard column to protect the analytical column from non-volatile residues.
-
Regularly condition your column according to the manufacturer's instructions.
-
Use high-quality, low-bleed septa.
-
Experimental Protocols
Protocol 1: Cool On-Column (COC) Injection Method for NBOMe Analysis
This protocol outlines the basic steps for setting up a COC injection to minimize thermal degradation.
Objective: To introduce the NBOMe sample directly onto the analytical column without thermal decomposition in the injector.
Instrumentation:
-
Gas Chromatograph equipped with a Cool On-Column (COC) inlet.
-
Appropriate syringe for on-column injection.
-
A deactivated fused silica retention gap connected to the analytical column.
Procedure:
-
Sample Preparation: Dissolve the NBOMe HCl salt in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Injector Setup:
-
Injection:
-
Inject the sample directly onto the retention gap. The liquid sample will coat the front of the column.
-
-
Oven Program:
-
Hold the initial temperature for a sufficient time to allow for solvent focusing.
-
Ramp the oven temperature at a suitable rate (e.g., 10-20°C/min) to a final temperature that allows for the elution of the NBOMe compound.
-
-
Data Acquisition: Begin data acquisition after the solvent delay.
Protocol 2: On-Fiber Derivatization with Trifluoroacetic Anhydride (TFAA)
This protocol describes a method for the derivatization of NBOMe compounds to improve their thermal stability and chromatographic performance.[13]
Objective: To create a more volatile and thermally stable trifluoroacetyl derivative of the NBOMe analyte.
Materials:
-
Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g., Polydimethylsiloxane - PDMS).
-
Trifluoroacetic anhydride (TFAA).
-
Headspace vials with septa.
-
GC-MS system.
Procedure:
-
Sample Preparation: Place a known amount of the NBOMe HCl salt into a headspace vial.
-
Derivatization Agent Loading: In a separate, empty, and sealed headspace vial, inject a small amount of TFAA and allow it to equilibrate, creating a vapor.
-
On-Fiber Derivatization:
-
Expose the SPME fiber to the TFAA vapor for a defined period (e.g., 1-2 minutes) to adsorb the derivatizing agent.
-
Immediately transfer the TFAA-loaded fiber to the headspace of the vial containing the NBOMe sample.
-
Expose the fiber to the sample for a set time (e.g., 15-30 minutes) at a controlled temperature (e.g., 60-80°C) to allow for the derivatization reaction to occur on the fiber.
-
-
GC-MS Analysis:
-
Desorb the derivatized analyte from the fiber in the GC injector. A standard split/splitless injector can be used for the derivatized product, as it will be more thermally stable.
-
Run your established GC-MS method. The resulting mass spectrum will correspond to the TFA derivative of the NBOMe.
-
Visualizing the Solution: Workflows and Degradation Pathways
To better illustrate the concepts discussed, the following diagrams outline the analytical workflows and the chemical rationale behind the troubleshooting steps.
Figure 1: Troubleshooting workflow for NBOMe analysis.
This diagram illustrates the problem of thermal degradation in a hot GC injector and presents two primary solutions: modifying the injection technique or derivatizing the analyte to enhance thermal stability.
Data Summary
The following table summarizes the key challenges and recommended solutions for the GC analysis of NBOMe HCl salts.
| Problem | Primary Cause | Recommended Solution(s) | Alternative Technique |
| No analyte peak or very low signal | Thermal degradation in the injector | Cool-on-Column (COC) Injection, Programmed Temperature Vaporizer (PTV) Injection | LC-MS/MS, LC-QTOF-MS[4][5] |
| Poor peak shape (tailing) | Analyte interaction with active sites, degradation | Derivatization (e.g., acylation, silylation), use of deactivated liners and columns | LC-MS/MS, HPLC-DAD[6][8] |
| Poor reproducibility | Inconsistent thermal degradation | Cool-on-Column (COC) Injection, Derivatization | LC-MS/MS[6] |
| Misidentification of analytes | Degradation to other compounds (e.g., 2C series) | Cool-on-Column (COC) Injection, Derivatization | LC-MS/MS[3][6] |
References
-
Agilent. Cool on-column GC inlet, minimize thermal degradation. Available from: [Link]
-
GL Sciences. injection techniques for GC. Available from: [Link]
-
Gallardo, E., et al. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Analytical and Bioanalytical Chemistry, 410(25), 6483-6495. Available from: [Link]
-
Phenomenex. (2025). GC Injection Techniques for Accurate Chromatography. Available from: [Link]
-
Goodpaster, J. V., & Wallace, J. S. (2017). AUTOMATED DERIVATIZATION AND IDENTIFICATION OF CONTROLLED SUBSTANCES VIA TOTAL VAPORIZATION SOLID PHASE MICROEXTRACTION (TV-SPME). CORE. Available from: [Link]
-
Zuba, D. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Forensic Science International, 251, 55-62. Available from: [Link]
-
The Center for Forensic Science Research & Education. (2019). Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS. Available from: [Link]
-
GL Sciences. 3-5 Cold-on-Column Injection Method. Available from: [Link]
-
Kuś, P., & Szlązak, J. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Pharmacology, 11, 137. Available from: [Link]
-
de Souza, D. Z., & de Martinis, B. S. (2019). NBOMe compounds: An overview about analytical methodologies aiming their determination in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 172, 219-230. Available from: [Link]
-
Wayhs, C. A. Y., et al. (2018). NBOMe Designer Drugs: GC-MS and LC-QTOF/MS Detection on Blotter Paper by Brazilian Federal Police (Rio Grande do Sul, Brazil). Brazilian Journal of Forensic Sciences, Medical Law and Bioethics, 7(3), 193–204. Available from: [Link]
-
Casale, J. F., & Collins, M. A. (2017). GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. Journal of Forensic Sciences, 62(4), 1033-1040. Available from: [Link]
-
El-Haj, B. M., et al. (2019). Quick Test for Determination of N-Bombs (Phenethylamine Derivatives, NBOMe) Using High-Performance Liquid Chromatography. ACS Omega, 4(9), 13867-13875. Available from: [Link]
-
da Silva, A. C. G., et al. (2023). Colorimetric-Electrochemical Combined Method for the Identification of Drugs of Abuse in Blotter Papers: A Powerful Screening Technique Using Three Analytical Responses. Chemosensors, 11(5), 281. Available from: [Link]
-
Zuba, D. (2015). NBOMe: New potent hallucinogens-pharmacology, analytical methods, toxicities, fatalities: A review. ResearchGate. Available from: [Link]
-
National Institute of Justice. (2020). GC-MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. Available from: [Link]
-
Kuś, P., & Szlązak, J. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. PubMed. Available from: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (2013). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). Available from: [Link]
-
Ameline, A., et al. (2017). Retrospective Demonstration of 25I-NBOMe Acute Poisoning Using Hair Analysis. Journal of Analytical Toxicology, 41(8), 738-742. Available from: [Link]
-
Davidson, J. T., & Jackson, G. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry, 14, 100160. Available from: [Link]
-
González, J., et al. (2016). Analysis of 25 C NBOMe in Seized Blotters by HPTLC and GC–MS. Journal of Chromatographic Science, 54(7), 1153-1158. Available from: [Link]
-
González, J., et al. (2016). Analysis of 25 C NBOMe in Seized Blotters by HPTLC and GC–MS. ResearchGate. Available from: [Link]
-
González, J., et al. (2016). Analysis of 25 C NBOMe in Seized Blotters by HPTLC and GC–MS. Oxford Academic. Available from: [Link]
-
Spectra Analysis Instruments, Inc. (n.d.). Analysis of NBOMe Isomers by Solid Phase GC-IR. Available from: [Link]
-
Zuba, D. (2015). 25C-NBOMe short characterisation. ResearchGate. Available from: [Link]
-
National Institute of Justice. (2020). Novel Technique Improves Analysis of Thermally Unstable Illicit Drugs. Available from: [Link]
-
Chia, S., et al. (2019). Simultaneous analysis of 2Cs, 25-NBOHs, 25-NBOMes and LSD in seized exhibits using liquid chromatography-tandem mass spectrometry: A targeted approach. Forensic Science International, 301, 394-401. Available from: [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). 25B-NBOMe. Available from: [Link]
Sources
- 1. spectrometrics.com [spectrometrics.com]
- 2. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 3. Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS [cfsre.org]
- 4. europeanreview.org [europeanreview.org]
- 5. bjfs.org [bjfs.org]
- 6. Simultaneous analysis of 2Cs, 25-NBOHs, 25-NBOMes and LSD in seized exhibits using liquid chromatography-tandem mass spectrometry: A targeted approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. glsciences.eu [glsciences.eu]
- 10. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-5 Cold-on-Column Injection Method | Technical Support | GL Sciences [glsciences.com]
- 12. agilent.com [agilent.com]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Reducing background noise in spectroscopic analysis of NBOMe derivatives
NBOMe Technical Support Center: Advanced Spectroscopic Noise Reduction
Status: Operational Role: Senior Application Scientist Subject: Reducing Background Noise in Spectroscopic Analysis of NBOMe Derivatives (25I, 25B, 25C)
Introduction: The Signal-to-Noise Challenge
NBOMe derivatives (N-methoxybenzyl-phenethylamines) present a unique analytical paradox: they are potent at microgram levels (often <500 µg per blotter) yet are frequently distributed on complex, interfering matrices like perforated paper saturated with ink, or adulterated powders.
In spectroscopic analysis, "noise" is not just random static; it is often a competing signal from the matrix (cellulose fluorescence in Raman), the solvent (water peaks in NMR), or the ionization process itself (column bleed in GC-MS). This guide provides high-fidelity protocols to isolate the NBOMe signal from these interferences.
Part 1: Sample Preparation (The First Line of Defense)
Q: I am analyzing blotter papers. Direct extraction with methanol yields a noisy baseline in UV-Vis and NMR. How do I clean this up?
A: Methanol extracts everything, including paper dyes, sizing agents, and ink. To reduce noise, you must exploit the basicity of the NBOMe amine nitrogen using an Acid-Base Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
Protocol: Low-Noise Extraction from Blotter Paper
-
Soak: Place 2-4 blotter tabs in 2 mL Methanol. Sonicate for 15 mins.
-
Evaporate: Dry the methanol extract under
stream. -
Acidify: Reconstitute residue in 2 mL 0.1 M HCl. (NBOMe forms the water-soluble hydrochloride salt; many matrix impurities remain insoluble or organic-soluble).
-
Wash: Add 2 mL Hexane. Vortex and discard the top organic layer (removes non-polar oils/waxes).
-
Basify: Add 0.1 M NaOH to the aqueous layer until pH > 10. (NBOMe returns to freebase form).
-
Extract: Add 2 mL Dichloromethane (DCM). Vortex. Collect the bottom DCM layer.
-
Dry: Evaporate DCM. Reconstitute in deuterated solvent (NMR) or mobile phase (LC-MS).
Visualization: Extraction Workflow
Figure 1: Acid-Base extraction logic to isolate NBOMe freebase from paper matrix impurities.
Part 2: NMR Spectroscopy (Solvent Suppression)
Q: My 1H NMR spectrum for 25I-NBOMe in D2O is dominated by the HDO peak, obscuring the critical benzyl protons. How do I fix this?
A: The benzyl
Troubleshooting Protocol:
-
Solvent Choice: Switch from
to DMSO-d6 or CDCl3 if possible. The water peak in DMSO-d6 is at 3.33 ppm, and in CDCl3 it is at 1.56 ppm, clearing the 4.0 ppm region. -
Shimming: Poor shimming broadens the solvent peak, increasing the "noise" footprint. Shim on the FID until the lock level is stable and maximized.
-
Pulse Sequence: If you must use aqueous solvents, do not use a standard 1D proton pulse (zg30). Use a solvent suppression sequence:
-
Presaturation (zgpr): Irradiates the water frequency during the relaxation delay. Risk:[1] Can suppress exchangeable amine protons.
-
WET (Water Suppression Enhanced through T1 effects): More selective, less likely to kill your analyte signals.
-
Excitation Sculpting: The "gold standard" for flat baselines, though it reduces signal intensity slightly.
-
Reference Data: 25I-NBOMe Chemical Shifts Use this table to verify your signal against background noise.
| Proton Position | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Ar-H (Iodine ring) | 7.20 - 7.30 | Singlet | High (Ortho to Iodine) |
| Ar-H (Benzyl ring) | 6.80 - 7.40 | Multiplet | Medium |
| Benzyl | 3.75 - 3.85 (Freebase) | Singlet | Critical (N-Benzyl Link) |
| Methoxy ( | 3.70 - 3.85 | Singlets (x3) | High (Overlaps often) |
| Ethyl ( | 2.80 - 2.95 | Triplet | Low (Common to 2C-x) |
Part 3: Vibrational Spectroscopy (Raman & FTIR)
Q: I am using a 532 nm (Green) laser for Raman on blotter papers, but the fluorescence saturates the detector. Is the sample too concentrated?
A: No, the sample is likely too fluorescent. Blotter paper contains optical brighteners, and the NBOMe molecule itself fluoresces. The 532 nm photon energy is high enough to excite electronic transitions (fluorescence), which is
Solution: Wavelength Shift
-
Switch to 1064 nm (Nd:YAG): The lower photon energy avoids the electronic excitation threshold of most organic fluorophores.
-
Switch to 785 nm: A compromise if 1064 nm is unavailable, but may still require photobleaching (exposing the sample to the laser for 2-5 mins before acquisition to decay the fluorescence).
Q: How do I distinguish NBOMe from NBOH using FTIR/Raman if the spectra look identical? A: They are structurally similar, but NBOMe has a methoxy group where NBOH has a hydroxyl. Look for the Asymmetric C-O-C stretch .
-
25I-NBOMe: Sharp band at ~1250 cm⁻¹ (Ar-O-CH3).[2]
-
25I-NBOH: This band is significantly altered or absent; look for broad O-H stretching >3200 cm⁻¹ (often noisy in IR).
Part 4: GC-MS (Background Subtraction & Fragmentation)
Q: I see a high background baseline and multiple peaks in my GC-MS chromatogram. Is my column failing?
A: It is likely "Column Bleed" (siloxanes at m/z 207, 281) or septum bleed. However, NBOMe derivatives are thermally unstable and can degrade in the injector port if the temperature is too high (>280°C), creating "noise" in the form of breakdown products.
Optimization Protocol:
-
Background Subtraction: In your software, select a region of the baseline just before the peak and subtract it from the peak spectrum.
-
Isomer ID (The Ortho Effect): 25I-NBOMe has ortho-, meta-, and para- isomers. In Electron Ionization (EI):
-
m/z 91 (Tropylium ion): This ion is most abundant in the Ortho isomer (25I-NBOMe) due to the proximity of the methoxy group facilitating hydrogen transfer.
-
m/z 121 (Methoxybenzyl cation): The Base Peak (100%) for almost all NBOMes.
-
Visualization: Troubleshooting Logic Tree
Figure 2: Decision matrix for isolating noise sources across different spectroscopic techniques.
References
-
Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Isomers via Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry, and Nuclear Magnetic Resonance Spectroscopy. Microgram Journal. Link
-
Poklis, J. L., et al. (2015).[3] Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper.[3][4] Journal of Analytical Toxicology. Link
-
Lucena, M. A., et al. (2022). The Use of Single Crystal X-ray Diffraction Technique for Characterization of 25I-NBOMe and 25R-NBOH in Forensic Application. Journal of the Brazilian Chemical Society. Link
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (Applied to NPS extraction workflows). Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Recommendations, Version 8.0. (Standard for GC-MS background subtraction). Link
Sources
Validation & Comparative
A Framework for the Comparative Potency Analysis of 25I-NBOMe and its 3-Methoxy Isomer
An Objective Guide for Researchers
This technical guide presents a detailed framework for conducting a comparative potency analysis of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe) and its 3-methoxy positional isomer. 25I-NBOMe is a well-established, highly potent full agonist for the human serotonin 5-HT2A receptor, making it a critical tool for neuropharmacological research.[1][2][3] Its N-benzyl substituent, specifically the 2-methoxy group, is a key structural feature contributing to this high potency.[4][5]
The 3-methoxy isomer, which differs only by the position of this methoxy group on the N-benzyl ring, is available as a research chemical but its pharmacological properties have not been extensively evaluated in peer-reviewed literature.[5][6] Therefore, this guide provides the necessary scientific background, validated experimental protocols, and a logical workflow for researchers to perform a direct, head-to-head comparison. Such an analysis is fundamental to understanding the structure-activity relationships (SAR) that govern ligand interaction with the 5-HT2A receptor.
The Reference Compound: 25I-NBOMe
Before designing a comparative experiment, it is essential to establish the benchmark. 25I-NBOMe is one of the most potent agonists known for the 5-HT2A receptor. Its high affinity and functional activity are well-documented.
Established Potency of 25I-NBOMe
| Parameter | Value (Human 5-HT2A Receptor) | Description |
| Binding Affinity (Ki) | 0.044 nM | A measure of how tightly the ligand binds to the receptor. A lower value indicates higher affinity.[1][6] |
| Functional Potency (EC50) | ~0.76 nM - 240 nM | The concentration that elicits a half-maximal response in a functional assay (e.g., calcium mobilization). The wide range reflects variations in experimental systems.[1] |
This sub-nanomolar binding affinity establishes 25I-NBOMe as an exceptionally potent ligand, making precise and robust experimental design crucial for accurate characterization of its isomer.
Experimental Design for Comparative Analysis
To objectively compare the potency of 25I-NBOMe and its 3-methoxy isomer, two primary in vitro assays are required: a radioligand binding assay to determine binding affinity (Ki) and a functional assay to determine agonist potency (EC50).
Experimental Workflow Diagram
Caption: Workflow for comparing 25I-NBOMe and its isomer.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of each compound for the human 5-HT2A receptor.
Principle: This assay measures the ability of a non-labeled test compound (25I-NBOMe or its isomer) to compete with a radiolabeled ligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) for binding to the 5-HT2A receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki value.
Detailed Methodology:
-
Membrane Preparation:
-
Culture HEK-293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate (e.g., 20,000 x g for 20 min at 4°C). Discard the supernatant.
-
Resuspend the pellet (cell membranes) in fresh assay buffer. Perform a protein quantification assay (e.g., BCA or Bradford) to determine the membrane protein concentration.
-
-
Assay Plate Setup (96-well format):
-
Total Binding Wells: Add assay buffer, radioligand (e.g., [³H]ketanserin at a final concentration near its Kd), and cell membranes.
-
Non-Specific Binding (NSB) Wells: Add a high concentration of a non-labeled antagonist (e.g., 10 µM mianserin), radioligand, and cell membranes.
-
Competition Wells: Add serial dilutions of the test compound (25I-NBOMe or its isomer), radioligand, and cell membranes. Prepare a wide concentration range (e.g., 1 pM to 10 µM) to ensure a full competition curve.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a GF/B or GF/C glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to minimize non-specific signal.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding cpm) - (NSB cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Calcium Mobilization Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of each compound as a 5-HT2A receptor agonist.
Principle: The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Agonist activation initiates a signaling cascade that results in the release of intracellular calcium (Ca²⁺) stores. This assay uses a calcium-sensitive fluorescent dye to measure this increase in intracellular Ca²⁺ as a direct readout of receptor activation.
5-HT2A Receptor Signaling Pathway
Caption: Gq-coupled signaling cascade of the 5-HT2A receptor.
Detailed Methodology:
-
Cell Culture and Plating:
-
Use cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293).
-
Plate cells in black-walled, clear-bottom 96- or 384-well plates and grow to ~90-100% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (an anion-exchange transport inhibitor that prevents dye leakage).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds (25I-NBOMe and its isomer) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Wash the cells gently with assay buffer to remove excess dye.
-
Place the cell plate into the reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument then automatically adds the compound dilutions to the wells while simultaneously continuing the kinetic fluorescence reading for an additional 2-3 minutes.
-
-
Data Analysis:
-
The output will be a kinetic graph of fluorescence intensity over time for each well.
-
Calculate the response by subtracting the baseline fluorescence from the peak fluorescence for each concentration.
-
Plot the response against the log concentration of the agonist.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the EC50 (potency) and Emax (maximum efficacy) values.
-
Conclusion and Expected Insights
By executing these protocols, researchers can generate robust, quantitative data to directly compare the binding affinity and functional potency of 25I-NBOMe and its 3-methoxy isomer. It is hypothesized that the 3-methoxy isomer will exhibit lower potency than 25I-NBOMe, as the ortho-position of the methoxy group is widely considered optimal for the high-affinity interaction within the 5-HT2A binding pocket. The empirical data generated will provide a definitive answer and contribute valuable knowledge to the structure-activity relationship landscape of serotonergic ligands, guiding future drug design and development efforts.
References
-
Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Psychopharmacology, 235(9), 2495–2507. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. [Link]
-
Wikipedia. (n.d.). 25I-NBOMe. Retrieved February 22, 2026, from [Link]
-
Hansen, M., Jacobsen, S. E., et al. (2015). 5-HT2A/5-HT2C Receptor Pharmacology and Intrinsic Clearance of N-Benzylphenethylamines Modified at the Primary Site of Metabolism. ACS Chemical Neuroscience, 6(10), 1773-1778. [Link]
-
ResearchGate. (n.d.). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. Retrieved February 22, 2026, from [Link]
-
DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. Retrieved February 22, 2026, from [Link]
-
Koziorowska-Szeszko, M., et al. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of Analytical Toxicology, 45(1), 1-9. [Link]
-
Jensen, A. A., et al. (2020). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. ACS Pharmacology & Translational Science, 3(4), 683–694. [Link]
-
Nikolaou, P., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Forensic Toxicology, 33(1), 1-13. [Link]
-
De Gregorio, D., et al. (2023). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 24(6), 5789. [Link]
-
Wallach, J., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 857–867. [Link]
-
Wu, X., et al. (2019). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. Bioorganic & Medicinal Chemistry Letters, 29(14), 1776-1780. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2013). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]
Sources
- 1. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 2. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. drugsandalcohol.ie [drugsandalcohol.ie]
- 6. caymanchem.com [caymanchem.com]
Technical Guide: Confirming Purity of 25I-NBOMe 3-Methoxy Isomer Hydrochloride via Elemental Analysis
Executive Summary
Objective: To establish a robust protocol for validating the purity and salt stoichiometry of 25I-NBOMe 3-methoxy isomer hydrochloride (C₁₈H₂₂INO₃ · HCl) using Elemental Analysis (CHN/X).
Context: While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for identity and organic purity, they often fail to detect inorganic contaminants, moisture, or incorrect salt stoichiometry. Elemental Analysis (EA) serves as the critical "gatekeeper" technique to validate the bulk composition of the material prior to biological assays.
Critical Distinction: The 3-methoxy isomer (meta-substitution) is a positional isomer of the standard 25I-NBOMe (ortho-substitution). EA cannot distinguish between these isomers as they share an identical empirical formula. Therefore, this guide positions EA as a purity validation tool to be used after structural identity has been established via ¹H-NMR.
Theoretical Framework
Before initiating experimental workflows, the theoretical elemental composition must be established. The target compound is the monohydrochloride salt of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine.
Chemical Specifications
-
Systematic Name: 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride
-
CAS Number: 1566571-63-8[1]
-
Empirical Formula: C₁₈H₂₂INO₃ · HCl
-
Molecular Weight (Free Base): 427.28 g/mol
-
Molecular Weight (HCl Salt): 463.74 g/mol
Theoretical Composition (Calculated)
To validate purity, experimental values must align with these theoretical percentages within a tolerance of ±0.4% (standard pharmaceutical acceptance criteria).
| Element | Symbol | Count | Atomic Mass | Total Mass contribution | Theoretical % |
| Carbon | C | 18 | 12.011 | 216.198 | 46.62% |
| Hydrogen | H | 23 | 1.008 | 23.184 | 5.00% |
| Nitrogen | N | 1 | 14.007 | 14.007 | 3.02% |
| Oxygen | O | 3 | 15.999 | 47.997 | 10.35% |
| Iodine | I | 1 | 126.904 | 126.904 | 27.37% |
| Chlorine | Cl | 1 | 35.453 | 35.453 | 7.64% |
Note: The presence of Iodine (I) and Chlorine (Cl) requires specific combustion additives (e.g., Tungsten/Tin) to prevent interference during CHN analysis.
Comparative Analysis: Why EA?
In drug development, relying solely on HPLC or NMR creates blind spots. The table below illustrates why EA is indispensable for this specific halogenated salt.
| Feature | Elemental Analysis (EA) | ¹H-NMR Spectroscopy | HPLC-UV/MS |
| Primary Function | Confirms bulk purity & salt stoichiometry. | Determines structural identity & isomerism.[2][3][4] | Determines organic purity & trace organic impurities. |
| Isomer Differentiation | NO. (2-OMe and 3-OMe have identical % values). | YES. (Coupling constants distinguish ortho/meta). | DIFFICULT. (Requires specialized chiral/isomeric columns). |
| Inorganic Detection | YES. Detects trapped solvents, moisture, or inorganic salts. | NO. Inorganic salts are NMR silent. | NO. Salts elute in void volume or are undetected. |
| Salt Validation | YES. Confirms 1:1 HCl stoichiometry. | NO. Chemical shifts may drift, but stoichiometry is hard to quantify precisely. | NO. Counter-ions are usually separated. |
| Sample Requirement | Destructive (~2–5 mg). | Non-destructive. | Destructive (Trace). |
Experimental Protocol
Method A: CHN Combustion Analysis
This protocol utilizes a dynamic flash combustion method suitable for halogenated compounds.
Prerequisites:
-
Instrument: Organic Elemental Analyzer (e.g., Thermo Fisher FlashSmart or Elementar vario EL cube).
-
Calibration Standard: Acetanilide or Sulfanilamide (high purity).
-
Additives: Tungsten (VI) oxide (WO₃) is required to bind interfering elements and aid combustion of the halide salt.
Step-by-Step Workflow:
-
Sample Preparation:
-
Dry the 25I-NBOMe 3-OMe HCl sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture. Crucial: NBOMe salts are hygroscopic.
-
-
Weighing:
-
Using a microbalance (readability 0.001 mg), weigh 2.000–3.000 mg of the sample into a tin capsule.
-
Expert Tip: Add ~5 mg of WO₃ powder directly into the capsule to prevent the formation of volatile iodine species that can poison the reduction column.
-
-
Combustion:
-
Combust at 950°C–1150°C in an oxygen-rich environment.
-
Reaction: Sample + O₂ → CO₂ + H₂O + N₂ + NOₓ + Halogens.
-
-
Reduction & Separation:
-
Gases pass over hot copper (600°C) to reduce NOₓ to N₂ and trap excess oxygen.
-
Halogen scrubbers (silver wool) remove Chlorine and Iodine interferences.
-
-
Detection:
-
Gases (N₂, CO₂, H₂O) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
-
Method B: Potentiometric Titration for Chloride
Since CHN does not measure Chlorine directly, a separate titration confirms the HCl salt stoichiometry.
-
Dissolve 50 mg of sample in 30 mL deionized water/methanol (1:1).
-
Add 1 mL of 5% HNO₃.
-
Titrate with 0.01 N Silver Nitrate (AgNO₃) using a silver electrode.
-
Endpoint: The inflection point indicates equimolar precipitation of AgCl.
-
Calculation:
.
Data Interpretation & Decision Logic
Analytical Workflow Diagram
The following diagram illustrates where EA fits into the broader validation lifecycle of the 3-methoxy isomer.
Figure 1: Analytical workflow placing EA as the purity gatekeeper following structural confirmation.
Result Analysis Matrix
Compare your experimental results (Exp) with the theoretical values (Calc).
| Scenario | Observation | Diagnosis | Action |
| Pass | Exp C, H, N within ±0.4% of Calc. | High Purity (>99%). Correct Salt Form. | Proceed to HPLC.[3] |
| Low C/N, High H | %C is low, %H is high. | Solvent Entrapment. Likely water or methanol solvate. | Dry sample at 60°C under high vacuum; re-test. |
| Low Cl | %Cl < 7.64% (e.g., ~5%). | Incomplete Salt Formation. Mixture of free base and salt. | Recrystallize with excess HCl; re-precipitate. |
| High C | %C > 47%.[5] | Precursor Contamination. Excess aldehyde or amine reactant. | Perform HPLC to identify organic impurity. |
Troubleshooting "The Iodine Effect"
Iodinated compounds present unique challenges in EA.
-
Incomplete Combustion: The heavy iodine atom can shield the carbon backbone, leading to low %C results.
-
Solution: Increase oxygen flow and combustion time (flash delay).
-
-
Interference: Iodine gas (I₂) can mimic other gases in TCD detection if not scrubbed.
-
Solution: Ensure the reduction tube contains adequate silver wool or silver tungstate to trap I₂ as AgI.
-
References
-
Parrish, J. C., et al. (2006).[1] Molecular Interaction of Serotonin 5-HT2A Receptor Residues... with Superpotent N-Benzyl Phenethylamine Agonists. Molecular Pharmacology. Retrieved from [Link]
-
Waites, T., et al. (2019). The Differentiation of 2,5-Dimethoxy-N-(N-Methoxybenzyl)Phenethylamine (NBOMe) Isomers Using GC Retention Indices. National Institute of Justice. Retrieved from [Link]
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- 5. s27415.pcdn.co [s27415.pcdn.co]
A Comparative Guide to the Pharmacokinetics of 25I-NBOMe in Preclinical Animal Models
This guide offers an in-depth comparative analysis of the pharmacokinetic profile of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe), a potent synthetic hallucinogen. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes available preclinical data from various animal models to provide a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound. We will also briefly address positional isomers, such as the 3-methoxy variant (25I-NB3OMe), and the current landscape of available data.
Introduction: The Significance of Pharmacokinetic Profiling for Novel Psychoactive Substances
25I-NBOMe is a highly potent agonist of the serotonin 5-HT2A receptor, a characteristic that drives its profound psychoactive effects[1][2][3]. Its emergence in the recreational drug market has been linked to numerous cases of severe intoxication and fatalities, underscoring the critical need for a thorough understanding of its pharmacological and toxicological properties[3][4][5]. A key component of this understanding lies in its pharmacokinetic profile, which dictates the onset, intensity, and duration of its effects, as well as its potential for accumulation and toxicity[6].
The addition of an N-benzyl group to the 2C-I phenethylamine structure dramatically increases its affinity for the 5-HT2A receptor, making it active at sub-milligram doses[1][3]. This high potency presents significant challenges for both clinical management of overdose and forensic analysis, as the concentrations in biological fluids can be exceedingly low[7][8]. Animal models are therefore indispensable for characterizing the pharmacokinetic behavior of 25I-NBOMe in a controlled setting, providing crucial data to inform clinical and forensic toxicology.
This guide will focus on comparing the available pharmacokinetic data from rodent models, which are frequently used in preclinical studies to predict human responses.
Foundational Experimental Protocols for in-vivo Pharmacokinetic Assessment
The study of 25I-NBOMe's pharmacokinetics in animal models necessitates a meticulously designed experimental workflow. The high potency and rapid metabolism of the compound demand highly sensitive analytical techniques and careful consideration of the animal model and dosing regimen.
Rationale for Animal Model Selection
Rodent models, primarily mice and rats, are the most commonly used systems for initial pharmacokinetic studies of novel psychoactive substances.
-
Mice: Their small size, cost-effectiveness, and well-characterized physiology make them suitable for initial screening and behavioral studies. Studies have utilized mice to investigate the head-twitch response (a proxy for hallucinogenic effects) and locomotor activity induced by 25I-NBOMe[2][9].
-
Rats: Their larger size allows for serial blood sampling from a single animal, which is crucial for generating detailed pharmacokinetic profiles. Rats are also frequently used for neurochemical studies, such as in-vivo microdialysis, to assess the effects of 25I-NBOMe on neurotransmitter levels in different brain regions[5][10][11].
Administration and Dosing Considerations
The route of administration significantly impacts the pharmacokinetic profile. In preclinical studies, intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common for ensuring precise dosage and rapid systemic absorption[12][13][14]. The doses used in animal studies are often higher than those reported in human recreational use and are selected to elicit measurable physiological and behavioral effects[10][13][15].
Sample Collection and Preparation
Biological samples, including blood (plasma or serum), urine, and various tissues (brain, liver), are collected at multiple time points post-administration. Given the low concentrations of 25I-NBOMe, proper sample handling is critical to prevent degradation and ensure accurate quantification[16][17]. It is noteworthy that the choice of blood collection tubes can significantly impact measured concentrations, with serum separator gels potentially sequestering the drug and leading to falsely low readings[17].
Bioanalytical Methodology
The quantification of 25I-NBOMe and its metabolites in biological matrices requires highly sensitive and specific analytical methods. The gold standard is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers the necessary selectivity and low limits of detection (in the picogram per milliliter range)[8][9][16].
Below is a generalized workflow for a typical preclinical pharmacokinetic study of 25I-NBOMe.
Comparative Pharmacokinetic Data in Animal Models
Detailed pharmacokinetic parameters for 25I-NBOMe in the scientific literature are somewhat limited, with many studies focusing on metabolism or behavioral outcomes rather than comprehensive ADME profiling. However, by synthesizing data from available studies, we can draw some important comparisons.
A study in rats demonstrated that 25I-NBOMe readily crosses the blood-brain barrier, with the drug being detected in various brain regions, including the nucleus accumbens, frontal cortex, hippocampus, and striatum, as early as 15 minutes after administration[5]. This rapid brain penetration is consistent with the fast onset of its psychoactive effects. The study also noted a dose-dependent increase in the concentration of 25I-NBOMe in both blood plasma and brain tissue[5].
| Parameter | Animal Model | Key Findings | Citation(s) |
| Distribution | Rat | Rapidly crosses the blood-brain barrier. Detected in nucleus accumbens, frontal cortex, hippocampus, and striatum within 15 minutes. | [5] |
| Metabolism | Mouse (in vivo) | Primarily metabolized by O-demethylation, O-di-demethylation, and hydroxylation. | [19] |
| Metabolism | Rat (in vivo) | Extensive metabolism, with metabolites conjugated with glucuronic acid and sulfate. | [20] |
| Excretion | General | Metabolites are primarily excreted in the urine. | [21] |
Metabolism: A Critical Component of 25I-NBOMe's Profile
The metabolism of 25I-NBOMe is extensive and a key determinant of its pharmacokinetic profile and potential for drug-drug interactions[6]. In vitro studies using human liver microsomes and hepatocytes, as well as in vivo studies in mice, have identified the major metabolic pathways[18][19][22].
The primary metabolic routes for 25I-NBOMe include:
-
O-demethylation: Removal of methyl groups from the methoxy moieties on either the phenethylamine ring or the N-benzyl ring.
-
Hydroxylation: Addition of a hydroxyl group, primarily on the N-benzyl ring.
-
Phase II Conjugation: The resulting Phase I metabolites are then extensively conjugated with glucuronic acid and sulfate before excretion[19].
One of the demethylated metabolites was found to be present at a significantly higher concentration (approximately 80-fold) than the parent drug in a human urine sample, highlighting the rapid and extensive nature of its metabolism[9]. This suggests that metabolites could serve as more reliable biomarkers for confirming 25I-NBOMe exposure than the parent compound itself[21][23].
The Case of the "3-Methoxy Isomer" and Other Analogs
The query specified an interest in the "3-methoxy isomer" of 25I-NBOMe. This most likely refers to 2-(4-iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethanamine (25I-NB3OMe), a positional isomer where the methoxy group on the N-benzyl ring is at the 3-position instead of the 2-position[24].
While this and other positional isomers are chemically possible, there is a significant lack of published, detailed pharmacokinetic data for them[7]. While 25I-NB3OMe is known and acts as a partial agonist at the 5-HT2A receptor, comprehensive comparative pharmacokinetic studies against the more prevalent 25I-NBOMe are not available in the current body of scientific literature[24]. Its legal status is often tied to that of 25I-NBOMe through analogue acts[24]. Researchers should be aware that while many isomers exist, the focus of toxicological and pharmacokinetic research has been overwhelmingly on the most commonly encountered compounds like 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe[9][17].
Conclusion and Future Directions
The available preclinical data indicate that 25I-NBOMe is a potent compound that is rapidly absorbed and distributed to the brain in rodent models. It undergoes extensive and rapid Phase I and Phase II metabolism, leading to low concentrations of the parent drug in biological fluids and the formation of numerous metabolites. These metabolites are primarily excreted in the urine and may serve as more effective biomarkers of exposure.
A significant gap in the literature is the lack of comprehensive, head-to-head comparative pharmacokinetic studies of 25I-NBOMe in different animal species, as well as for its various positional isomers. Such studies would be invaluable for improving the extrapolation of preclinical data to human exposure scenarios and for enhancing the ability of forensic laboratories to detect and confirm intoxication cases involving the ever-expanding family of NBOMe compounds. Future research should focus on generating robust pharmacokinetic parameter data (Cmax, Tmax, AUC, half-life, and bioavailability) in multiple preclinical models to build a more complete and predictive toxicological profile.
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- EMCDDA. (2013). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe).
- Wohlfarth, A., Roman, M., Andersson, M., Kugelberg, F. C., Diao, X., Carlier, J., Eriksson, C., Wu, X., & Kronstrand, R. (2017). 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry. Drug Testing and Analysis, 9(5), 680–698.
- Caspar, A. T., Helfer, A. G., & Maurer, H. H. (2015). Metabolic pathways of 25I-NBOMe in human (H) and rat (R). Phase II metabolites: glucuronides (G), sulphates (S), glutathione conjugates (GSH), acetyl conjugates (AC), O-methyl conjugates (ME).
- Stellpflug, S. J., Kealey, S. E., Hegarty, C. B., Janis, G. C., & Poklis, A. (2015). Identification of Metabolite Biomarkers of the Designer Hallucinogen 25I-NBOMe in Mouse Hepatic Microsomal Preparations and Human Urine Samples Associated with Clinical Intoxication. Journal of Analytical Toxicology, 39(8), 646–653.
- Fantinati, A., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. MDPI.
- Wohlfarth, A., et al. (2016). 25C‐NBOMe and 25I‐NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high‐resolution mass spectrometry.
- Poklis, J. L., Charles, J., & Poklis, A. (2014). Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death.
- Gonzalez-Rodriguez, J., et al. (2016).
- Wikipedia. (n.d.). 25-NB.
- Poklis, J. L., & Poklis, A. (2016). Recommendations for Specimen Collection for NBOMe Analysis in Clinical Toxicology. Journal of Analytical Toxicology, 40(7), 583–584.
- Wojtas, A., Gołembiowska, K., & Noworyta-Sokołowska, K. (2019). Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe. Scientific Reports, 9(1), 1–11.
- Fantinati, A., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice.
- Wikipedia. (n.d.). 25I-NBOMe.
- Wikipedia. (n.d.). 25I-NB3OMe.
- Miliano, C., Marti, M., Pintori, N., Castelli, M. P., Tirri, M., Arfè, R., & De Luca, M. A. (2019). Neurochemical and Behavioral Profiling in Male and Female Rats of the Psychedelic Agent 25I-NBOMe. Frontiers in Pharmacology, 10, 1406.
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- Bilel, S., et al. (2020). Effect of 25H-NBOMe (0.001–10 mg/kg i.p.) (A) 25I-NBOMe (0.001–10 mg/kg...).
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- Miliano, C., et al. (2019). Neurochemical and Behavioral Profiling in Male and Female Rats of the Psychedelic Agent 25I-NBOMe. UniCA IRIS.
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- Fantinati, A., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice.
- Europol. (n.d.). 25I-NBOMe.
- Wu, X. (2017). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. Diva-portal.org.
- Elmore, J. S., et al. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe)
- Syrová, E., et al. (2023). Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour. Frontiers in Pharmacology, 14, 1120419.
- Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
